4-(3-Fluorobenzoyl)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-fluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHFDMUWLLHBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460163 | |
| Record name | 4-(3-Fluorobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639468-63-6 | |
| Record name | 4-(3-Fluorobenzoyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(3-Fluorobenzoyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 4-(3-Fluorobenzoyl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its successful laboratory-scale preparation.
Introduction
This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a piperidine ring acylated with a 3-fluorobenzoyl group, makes it a versatile scaffold for targeting a range of biological receptors. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and binding affinity. This guide will detail a reliable and reproducible synthetic route to this important compound.
Synthetic Strategy: A Two-Step Approach
The most logical and widely applicable strategy for the synthesis of this compound hydrochloride involves a two-step process:
-
N-Protection and Friedel-Crafts Acylation: The piperidine nitrogen is first protected with a suitable protecting group, most commonly the tert-butoxycarbonyl (Boc) group. This is crucial to prevent N-acylation during the subsequent Friedel-Crafts reaction. The protected piperidine is then acylated with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst to introduce the desired benzoyl group at the 4-position.
-
Deprotection and Hydrochloride Salt Formation: The Boc protecting group is subsequently removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final hydrochloride salt.
This strategy offers excellent control over the reaction and generally provides good yields.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound hydrochloride.
Detailed Experimental Protocols
Part 1: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc Protected Intermediate)
This step involves the Friedel-Crafts acylation of N-Boc-piperidine. The use of a suitable Lewis acid is critical for the activation of the acyl chloride.
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the DCM to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃) or a milder alternative like zinc chloride (ZnCl₂), portion-wise with stirring. The use of milder Lewis acids can sometimes reduce side reactions[1].
-
Acyl Chloride Addition: Slowly add 3-fluorobenzoyl chloride to the stirred suspension at 0 °C.
-
Substrate Addition: Add a solution of tert-butyl piperidine-1-carboxylate (N-Boc-piperidine) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Reagent/Parameter | Molar Equivalent | Notes |
| N-Boc-piperidine | 1.0 | Starting material |
| 3-Fluorobenzoyl chloride | 1.1 - 1.5 | Acylating agent |
| Lewis Acid (e.g., AlCl₃) | 1.1 - 2.0 | Catalyst |
| Solvent | - | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temp | Controlled addition at low temp |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS |
Part 2: Synthesis of this compound Hydrochloride
This final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Protocol:
-
Dissolution: Dissolve the purified tert-butyl this compound-1-carboxylate from Part 1 in a suitable organic solvent such as dioxane or methanol.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in dioxane (e.g., 4M) or bubble anhydrous HCl gas through the solution[2].
-
Precipitation: The hydrochloride salt of the deprotected product will typically precipitate out of the solution as a white solid.
-
Isolation: Stir the mixture for a few hours at room temperature to ensure complete deprotection and precipitation.
-
Purification: Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum.
| Reagent/Parameter | Molar Equivalent | Notes |
| N-Boc-4-(3-fluorobenzoyl)piperidine | 1.0 | Intermediate from Part 1 |
| Hydrochloric Acid | Excess | For deprotection and salt formation |
| Solvent | - | Dioxane or Methanol |
| Temperature | Room Temperature | Generally mild conditions required |
| Reaction Time | 1 - 4 hours | Monitor for disappearance of starting material |
Causality and Experimental Choices
-
N-Boc Protection: The piperidine nitrogen is a nucleophile and would readily react with the electrophilic 3-fluorobenzoyl chloride. The Boc group is an excellent choice for protection as it is stable under the Friedel-Crafts reaction conditions and can be easily removed under acidic conditions[3][4][5].
-
Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively catalyzes the Friedel-Crafts acylation. However, for substrates sensitive to strong acids, milder Lewis acids like zinc chloride can be employed to minimize side reactions[1].
-
Deprotection with HCl: The use of hydrochloric acid for deprotection is advantageous as it simultaneously forms the desired hydrochloride salt, simplifying the work-up and isolation of the final product. The hydrochloride salt is often a stable, crystalline solid that is easier to handle and purify than the free base.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound hydrochloride, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-fluorobenzoyl group and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon and the carbon atoms of the aromatic and piperidine rings.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this analysis[6].
References
- 1. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jgtps.com [jgtps.com]
- 3. lookchem.com [lookchem.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Fluorobenzoyl)piperidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in designing molecules with optimized pharmacokinetic and pharmacodynamic profiles. When functionalized with a fluorobenzoyl group, specifically forming 4-(3-Fluorobenzoyl)piperidine, it becomes a "privileged structure" for interacting with a range of biological targets, most notably G-protein coupled receptors (GPCRs).[3] This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals. We will explore the causality behind its synthetic pathways and its significance as a versatile building block in the quest for novel therapeutics.
Core Physicochemical & Structural Characteristics
Understanding the fundamental properties of a chemical scaffold is the bedrock of rational drug design. The introduction of a fluorine atom on the benzoyl ring significantly modulates the electronic properties of the molecule, influencing its binding affinity, metabolic stability, and membrane permeability.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below. This data is critical for experimental design, from reaction setup to purification and formulation.
| Property | Value | Source(s) |
| CAS Number | 639468-63-6 | [4][5][6] |
| Molecular Formula | C₁₂H₁₄FNO | [4][5] |
| Molecular Weight | 207.24 g/mol | [4][5] |
| IUPAC Name | (3-Fluorophenyl)(piperidin-4-yl)methanone | [4][5] |
| Boiling Point (Predicted) | 317.6 ± 32.0 °C | [5] |
| Appearance | Typically an off-white to pale yellow solid or oil | |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Methanol) |
Molecular Structure
The structure consists of a central piperidine ring connected at the 4-position to a carbonyl group, which is in turn bonded to a 3-fluorophenyl ring. This specific arrangement dictates its three-dimensional shape and interaction capabilities.
Caption: 2D structure of this compound.
Synthesis Strategy and Experimental Protocol
The synthesis of benzoylpiperidines is a well-established field, typically achieved through the acylation of a piperidine derivative. The following protocol describes a common and reliable method, emphasizing the rationale behind each step.
Synthesis Overview
The most direct route involves the Friedel-Crafts acylation of fluorobenzene with isonipecotic acid chloride, followed by decarboxylation, or more commonly, the acylation of piperidine itself with 3-fluorobenzoyl chloride. The latter approach is often preferred for its simplicity and higher yields.
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Laboratory Protocol
This protocol is a self-validating system. Each step includes checks and expected outcomes, ensuring the integrity of the process. This specific example details the N-acylation of piperidine.
Materials:
-
Piperidine
-
3-Fluorobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup (Inert Conditions):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq.) and anhydrous DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the piperidine starting material and driving the reaction to completion.
-
Cool the flask to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the acylation reaction and minimize side-product formation.
-
-
Acyl Chloride Addition (Controlled Rate):
-
Dissolve 3-fluorobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and load it into the dropping funnel.
-
Add the 3-fluorobenzoyl chloride solution dropwise to the stirring piperidine solution over 30-45 minutes. A slow, controlled addition is paramount to maintain the low temperature and ensure a homogenous reaction. A white precipitate (triethylammonium chloride) will form.
-
-
Reaction Monitoring (Ensuring Completion):
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the piperidine starting material indicates reaction completion.
-
-
Workup and Extraction (Purification Prelude):
-
Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid and dissolve the ammonium salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification (Achieving High Purity):
-
Purify the crude residue via flash column chromatography on silica gel. The eluent system will be guided by the TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]
-
Applications in Medicinal Chemistry and Drug Discovery
The 4-benzoylpiperidine scaffold is a recurring motif in compounds targeting the central nervous system (CNS). The specific 4-(fluorobenzoyl)piperidine fragment is recognized as a key pharmacophore for achieving high affinity at serotonin and dopamine receptors.[3]
-
Antipsychotic Agents: Many atypical antipsychotics feature this core structure. The 4-(p-fluorobenzoyl)piperidine fragment is critical for the anchorage and orientation of ligands at the serotonin 5-HT₂A receptor, a key target in the treatment of schizophrenia and other psychotic disorders.[3]
-
Neurological Disorders: Derivatives are explored for treating a variety of neurological conditions. The piperidine ring allows for substitution patterns that can fine-tune a compound's selectivity for different receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A), which is essential for developing drugs with improved efficacy and reduced side effects.[9]
-
Privileged Fragment in Library Synthesis: Due to its proven biological activity, this compound serves as a valuable building block in combinatorial chemistry and fragment-based drug discovery (FBDD). Its robust synthesis allows for the rapid generation of diverse chemical libraries for high-throughput screening against various therapeutic targets.
The introduction of the fluorine atom at the meta-position offers distinct advantages. It can block a potential site of metabolism, thereby increasing the compound's half-life. Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity in a manner distinct from traditional hydrogen bonding.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its precursors is essential. The hazard profile is based on data from structurally similar compounds.[10][11][12][13]
Hazard Identification
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 |
Precautionary Measures & PPE
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[11][14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][14] Wash hands and any exposed skin thoroughly after handling.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents, acids, and bases.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][13]
Conclusion
This compound is more than just a chemical intermediate; it is a validated and privileged scaffold that continues to empower drug discovery programs worldwide. Its robust synthesis, combined with the favorable physicochemical and pharmacophoric properties conferred by the fluorinated benzoyl and piperidine groups, ensures its continued relevance. This guide has provided a comprehensive technical overview, from its fundamental properties to its synthesis and application, grounded in established scientific principles to support the innovative work of researchers and scientists in the field.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 639468-63-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 639468-63-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 10. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. synquestlabs.com [synquestlabs.com]
synthesis of novel 4-(3-Fluorobenzoyl)piperidine derivatives
An In-Depth Technical Guide to the Synthesis of Novel 4-(3-Fluorobenzoyl)piperidine Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . We will delve into the strategic considerations, core synthetic methodologies, and practical, field-proven protocols essential for the successful construction of this medicinally significant scaffold.
The Strategic Imperative: Why this compound?
The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, framework is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a highly versatile and reliable chemical motif for drug design.[1][2][3] This scaffold is a cornerstone in a multitude of therapeutic agents, targeting a wide array of biological pathways implicated in cancer, psychosis, and neurodegenerative diseases.[1][4]
The incorporation of a fluorine atom, specifically at the meta-position of the benzoyl ring, introduces unique physicochemical properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is crucial for the activity of serotoninergic and dopaminergic receptor ligands like ketanserin and altanserin.[2] This guide focuses on the 3-fluoro isomer, exploring synthetic routes to access novel derivatives for further drug discovery efforts.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic approach is paramount for designing an efficient synthesis. The primary disconnection strategies for the this compound scaffold hinge on the formation of two key bonds: the carbon-carbon bond between the piperidine ring and the carbonyl group, or the bond between the carbonyl carbon and the fluorophenyl ring.
This analysis reveals three primary strategic pathways, each with distinct advantages and challenges.
Caption: Retrosynthetic analysis of the target scaffold.
Core Synthetic Strategies
The synthesis of the benzoylpiperidine fragment is generally a straightforward process that utilizes safe and cost-effective reagents.[3][4] The choice of strategy often depends on the availability of starting materials, desired scale, and the need for specific substitutions on the piperidine ring. A crucial first step in most approaches is the protection of the piperidine nitrogen to prevent unwanted side reactions, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group.[3]
Strategy 1: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution approach involves the acylation of a suitable aromatic precursor with an activated piperidine derivative. However, for our target, the more common and effective variant is the reaction between an N-protected piperidine and an activated 3-fluorobenzoyl group, typically 3-fluorobenzoyl chloride, in the presence of a Lewis acid catalyst. This is not a direct Friedel-Crafts reaction on the piperidine ring but rather a strategic acylation of an organometallic intermediate derived from it.
A more direct and analogous pathway involves the reaction of 3-fluorobenzene with N-Boc-piperidine-4-carbonyl chloride.
Causality Behind Experimental Choices:
-
N-Boc Protection: The Boc group is robust enough to withstand mildly acidic and basic conditions but is easily removed with strong acid (e.g., TFA or HCl in dioxane), making it ideal for multi-step syntheses.[3]
-
Lewis Acid: Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this transformation, effectively activating the acyl chloride for electrophilic attack.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE) is used to prevent reaction with the Lewis acid.
Strategy 2: Grignard/Organolithium Addition and Subsequent Oxidation
This versatile two-step method involves the addition of an organometallic reagent to a piperidine-4-carboxaldehyde or related electrophile.
-
Nucleophilic Addition: A Grignard reagent (3-fluorophenylmagnesium bromide) or an organolithium reagent (3-fluorophenyllithium) is added to N-Boc-piperidine-4-carboxaldehyde. This forms a secondary alcohol intermediate.
-
Oxidation: The resulting alcohol is then oxidized to the desired ketone. Common and reliable oxidizing agents for this step include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or Swern oxidation conditions.
Causality Behind Experimental Choices:
-
Organometallic Reagent: The choice between Grignard and organolithium depends on precursor availability and reactivity. Organolithium reagents are generally more reactive. Anhydrous conditions are critical to prevent quenching of the organometallic reagent.
-
Oxidation Method: DMP is often preferred in research settings due to its mild conditions and high efficiency, avoiding over-oxidation and being compatible with many functional groups.
Strategy 3: Modern Synthetic Approaches
Recent advances in organic chemistry offer alternative routes that can provide higher yields and functional group tolerance.[5][6]
-
Indium-Mediated Acylation: A novel process utilizes indium metal to promote the reductive acylation of a pyridine nucleus, which can then be hydrogenated to the corresponding piperidine.[7] This method offers advantages over other metals due to indium's low toxicity and stability in air.[7]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling can be employed. For example, a piperidine-4-boronic acid ester could be coupled with 3-fluorobenzoyl chloride, or an organozinc reagent derived from a 4-halopiperidine could be coupled with a 3-fluorobenzoyl derivative.
| Strategy | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Acylation | N-Boc-piperidine, 3-Fluorobenzoyl chloride, AlCl₃ | Often high-yielding, uses common reagents. | Requires stoichiometric amounts of Lewis acid, can have regioselectivity issues with substituted benzenes. |
| Grignard/Oxidation | N-Boc-4-piperidone, 3-Fluorophenylmagnesium bromide, DMP | Highly versatile, good for complex substrates. | Two distinct steps, requires strictly anhydrous conditions for the Grignard reaction. |
| Indium-Mediated | 4-Arylpyridine, Acyl Chloride, Indium Metal | Novel, stable metal, good yields reported.[7] | Requires a pyridine precursor and subsequent reduction step. |
Detailed Experimental Protocol: Grignard Addition/Oxidation Route
This section provides a self-validating, step-by-step protocol for the synthesis of N-Boc-4-(3-Fluorobenzoyl)piperidine.
Caption: Key workflow for the Grignard/Oxidation synthesis.
Part A: Synthesis of (N-Boc-piperidin-4-yl)(3-fluorophenyl)methanol
-
Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition: Add magnesium turnings (1.5 equiv.) and a crystal of iodine to the flask. Add 20 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Formation: In the dropping funnel, add a solution of 1-bromo-3-fluorobenzene (1.2 equiv.) in 30 mL of anhydrous THF. Add a small portion to the magnesium turnings and gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling). Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1 hour at room temperature.
-
Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve N-Boc-4-piperidone (1.0 equiv.) in 40 mL of anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel over 30 minutes.
-
Reaction Progression: After addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting piperidone is consumed.
-
Workup: Cool the reaction mixture back to 0 °C and quench it by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure secondary alcohol.
Part B: Oxidation to N-Boc-4-(3-Fluorobenzoyl)piperidine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the alcohol intermediate from Part A (1.0 equiv.) in 50 mL of dry dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (DMP) (1.5 equiv.) to the solution in one portion at room temperature. A mild exotherm may be observed.
-
Reaction Progression: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude ketone by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, N-Boc-4-(3-Fluorobenzoyl)piperidine.
Characterization of the Final Product
The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.
| Technique | Expected Data for N-Boc-4-(3-Fluorobenzoyl)piperidine |
| ¹H NMR | Resonances corresponding to Boc protons (~1.4 ppm), piperidine protons (multiplets, ~1.6-1.9 ppm, ~2.8-3.2 ppm, ~4.1 ppm), and aromatic protons (~7.2-7.8 ppm) with characteristic splitting due to fluorine coupling. |
| ¹³C NMR | Carbonyl carbon (~198-202 ppm), aromatic carbons (showing C-F coupling), piperidine carbons, and Boc group carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ and [M+Na]⁺ peaks corresponding to the molecular weight of the product. |
| FTIR | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. |
Conclusion and Future Outlook
The synthesis of this compound derivatives is a critical task for the advancement of medicinal chemistry. The strategies outlined in this guide, from classic organometallic additions to modern mediated reactions, provide a robust toolkit for researchers. The detailed Grignard/Oxidation protocol offers a reliable and scalable route to the N-Boc protected intermediate, a versatile building block for the creation of extensive compound libraries. Future efforts will likely focus on developing even more efficient, stereoselective, and environmentally benign synthetic methods to accelerate the discovery of next-generation therapeutics based on this privileged scaffold.[6]
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to 4-(3-Fluorobenzoyl)piperidine: NMR, IR, and MS Analysis
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the benzoylpiperidine scaffold represents a privileged structure, appearing in a multitude of bioactive molecules with applications ranging from neuropsychiatry to oncology.[1] Its metabolic stability and role as a potential bioisostere for other cyclic amines make it a cornerstone for rational drug design.[1] This guide focuses on a specific derivative, 4-(3-Fluorobenzoyl)piperidine, a compound of interest for developing novel chemical entities. The introduction of a fluorine atom on the benzoyl ring can significantly modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Unambiguous structural confirmation and purity assessment are paramount in the synthesis and development of such compounds. This technical whitepaper provides an in-depth, multi-technique spectroscopic analysis of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete characterization of this molecule. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[3]
-
Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans will be required due to the lower natural abundance of ¹³C.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of all protons in the molecule. The key is to analyze their chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern).
-
Aromatic Region (δ 7.0–7.8 ppm): The 3-fluorobenzoyl group will display four distinct signals in this region. The fluorine atom at the meta-position influences the electronic environment of the adjacent protons, and proton-fluorine coupling (J-coupling) will further complicate the splitting patterns.
-
Piperidine Ring Protons (δ 1.5–3.8 ppm): The protons on the piperidine ring are diastereotopic and will show complex multiplets due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (C2/C6-H) will be deshielded and appear further downfield compared to the other ring protons. The methine proton at the point of substitution (C4-H) will be significantly deshielded by the adjacent carbonyl group.
-
Amine Proton (δ ~1.5-2.5 ppm, variable): The N-H proton of the secondary amine often appears as a broad singlet. Its chemical shift and appearance are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Aromatic H (ortho to C=O) | ~7.7-7.8 | Multiplet (m) | 1H | Deshielded by carbonyl group. |
| Aromatic H (ortho to F) | ~7.5-7.6 | Multiplet (m) | 1H | Influenced by F-coupling. |
| Aromatic H (para to F) | ~7.4-7.5 | Multiplet (m) | 1H | Complex splitting due to multiple couplings. |
| Aromatic H (para to C=O) | ~7.2-7.3 | Multiplet (m) | 1H | Least deshielded aromatic proton. |
| C4-H (methine) | ~3.5-3.8 | Multiplet (m) | 1H | Deshielded by adjacent C=O group. |
| C2/C6-H (axial/equatorial) | ~3.0-3.3 | Multiplet (m) | 4H | Protons adjacent to nitrogen. |
| N-H | ~1.5-2.5 | Broad Singlet (br s) | 1H | Exchangeable, may not always be observed. |
| C3/C5-H (axial/equatorial) | ~1.7-2.0 | Multiplet (m) | 4H | Standard aliphatic protons. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
Carbonyl Carbon (δ ~195–205 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.
-
Aromatic Carbons (δ ~115–165 ppm): Six distinct signals are expected. The carbon directly bonded to the fluorine atom (C3') will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will appear as a doublet if not fully decoupled. The other aromatic carbons will also show smaller C-F couplings.
-
Piperidine Carbons (δ ~25–55 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The C4 carbon, attached to the benzoyl group, will be the most downfield, followed by the C2/C6 carbons adjacent to the nitrogen.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Ketone) | ~198.0 | Highly deshielded. |
| C1' (ipso-C=O) | ~137.0 | Quaternary carbon. |
| C3' (ipso-F) | ~162.5 | Attached to fluorine, exhibits large ¹JCF coupling. |
| C5' | ~130.5 | |
| C2' | ~125.0 | |
| C6' | ~120.0 | Influenced by ortho fluorine. |
| C4' | ~115.0 | Influenced by para fluorine. |
| C4 (methine) | ~45.0 | Attached to the benzoyl group. |
| C2/C6 | ~43.0 | Adjacent to nitrogen. |
| C3/C5 | ~29.0 | Standard aliphatic carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using several methods.
-
Thin Film (Neat): If the sample is an oil, a drop can be pressed between two salt (NaCl or KBr) plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (~1 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a translucent pellet using a hydraulic press.
-
-
Background Spectrum: First, run a background scan of the empty spectrometer (or the pure KBr pellet) to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions from its key functional groups.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amine (Piperidine) | Medium, Broad |
| 3100–3000 | C-H Stretch | Aromatic | Medium |
| 2950–2850 | C-H Stretch | Aliphatic (Piperidine CH₂) | Strong |
| ~1685 | C=O Stretch | Aryl Ketone | Strong, Sharp |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-F Stretch | Aryl-Fluoride | Strong |
| ~1220 | C-N Stretch | Aliphatic Amine | Medium |
The most diagnostic peak is the strong, sharp absorption around 1685 cm⁻¹ corresponding to the aryl ketone C=O stretch.[4] The presence of a broad peak around 3300 cm⁻¹ confirms the N-H group of the piperidine ring, while strong bands below 3000 cm⁻¹ are characteristic of the aliphatic C-H bonds.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, medium-sized molecules, making it ideal for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺. A high-resolution mass spectrometer (HRMS) can provide an accurate mass measurement to confirm the elemental composition.
Interpretation of Mass Spectra
-
Molecular Ion: The molecular formula of this compound is C₁₂H₁₄FNO. Its monoisotopic mass is 207.1059 Da. In positive-mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 208.1137. An HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.[7]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This is invaluable for confirming the connectivity of the molecule.[8][9]
Figure 2: Proposed ESI-MS/MS Fragmentation Pathway.
Table 4: Predicted Key Ions in ESI-MS Analysis
| m/z (Positive Mode) | Ion Formula | Identity |
|---|---|---|
| 208.1137 | [C₁₂H₁₅FNO]⁺ | Protonated Molecule [M+H]⁺ |
| 123.0114 | [C₇H₄FO]⁺ | 3-Fluorobenzoyl cation (Loss of piperidine) |
| 84.0808 | [C₅H₁₀N]⁺ | Piperidin-4-yl cation (Loss of fluorobenzoyl group) |
The primary fragmentation event is the cleavage of the amide-like bond between the carbonyl carbon and the piperidine ring, which is the weakest bond. This leads to two major diagnostic fragments: the 3-fluorobenzoyl cation (m/z 123.01) and the piperidin-4-yl cation (m/z 84.08). The presence of these fragments confirms the two main structural components of the molecule.
Conclusion
The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed atomic-level map of the molecular skeleton and proton/carbon environments. Infrared spectroscopy offers rapid confirmation of essential functional groups, most notably the aryl ketone and the secondary amine. Finally, high-resolution mass spectrometry confirms the elemental composition via an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns validate the connectivity of the benzoyl and piperidine moieties. Together, these methods form a robust analytical workflow essential for quality control, regulatory submission, and further research in the field of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. ijert.org [ijert.org]
- 5. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
- 6. Piperidine [webbook.nist.gov]
- 7. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 4-(3-Fluorobenzoyl)piperidine in Research and Development
Introduction: The Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for drug efficacy and safety.[2] When combined with a substituted benzoyl moiety, it forms the benzoylpiperidine framework, a "privileged structure" known to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[3]
This guide focuses on a specific, strategic variant of this framework: 4-(3-Fluorobenzoyl)piperidine (CAS 639468-63-6). The introduction of a fluorine atom at the meta-position of the benzoyl ring is a deliberate design choice. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The meta-positioning, in particular, creates a distinct electronic and steric profile compared to its ortho- and para-isomers, offering researchers a nuanced tool for fine-tuning structure-activity relationships (SAR) in drug discovery campaigns.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the synthesis, characterization, and strategic application of this high-value intermediate.
Physicochemical and Structural Data
A precise understanding of a chemical intermediate's properties is fundamental to its effective use. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 639468-63-6 | [4][5] |
| Molecular Formula | C₁₂H₁₄FNO | [4][5] |
| Molecular Weight | 207.24 g/mol | [4][5] |
| IUPAC Name | (3-Fluorophenyl)(piperidin-4-yl)methanone | [5] |
| Synonyms | 4-[(3-Fluorophenyl)carbonyl]piperidine | [5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established organic chemistry transformations. The two most common and industrially scalable strategies are the Friedel-Crafts acylation and the Grignard reaction. The choice between these routes often depends on the availability of starting materials, cost, and desired scale.
Representative Synthetic Pathway: Grignard Reaction
A robust method for constructing the C-C bond between the phenyl and piperidine rings is the Grignard reaction. This pathway involves the nucleophilic addition of a phenylmagnesium halide to a suitable piperidine-based electrophile. A key consideration is the protection of the piperidine nitrogen, which is basic and would otherwise quench the Grignard reagent. The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for this purpose due to its stability under Grignard conditions and its straightforward removal under acidic conditions.
Caption: Grignard synthesis pathway for this compound.
Experimental Protocol (Representative)
The following protocol is a representative example based on well-established procedures for Grignard reactions and Boc deprotection.[2][6]
Step 1: Preparation of 3-Fluorophenylmagnesium bromide
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
-
To a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq.) and a small crystal of iodine.
-
Add a small portion of a solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the flask.
-
If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
Step 2: Reaction with N-Boc-piperidine-4-carboxaldehyde
-
Cool the prepared Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of N-Boc-piperidine-4-carboxaldehyde (0.9 eq.) in anhydrous THF dropwise to the Grignard solution, maintaining the temperature below 10°C.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
Step 3: Oxidation to the Ketone
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.
-
Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to yield crude N-Boc-4-(3-fluorobenzoyl)piperidine.
Step 4: N-Boc Deprotection
-
Dissolve the crude protected ketone in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt of the product will typically precipitate.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
For the free base, the reaction mixture can be basified with aqueous NaOH and extracted with an organic solvent.
Application in Drug Discovery: A Gateway to Novel CNS Agents
The primary value of this compound lies in its role as a versatile building block for more complex, biologically active molecules. The secondary amine of the piperidine ring serves as a reactive handle for introducing a wide variety of substituents via N-alkylation or N-arylation, allowing for the rapid generation of compound libraries for SAR studies.
The benzoylpiperidine scaffold is a cornerstone in the development of ligands for serotonin (5-HT) and dopamine receptors, which are critical targets for treating neuropsychiatric disorders.[3] While a specific, marketed drug originating directly from the 3-fluoro isomer is not prominently documented in publicly available literature, its utility can be logically demonstrated in a typical drug discovery workflow. The N-alkylation of the piperidine core is a common final step to synthesize active pharmaceutical ingredients (APIs).
Caption: Drug discovery workflow using the target intermediate.
This workflow highlights how the intermediate is used to explore chemical space. By varying the 'R' group attached to the piperidine nitrogen, researchers can modulate the compound's affinity for specific receptor subtypes, aiming to enhance therapeutic effects while minimizing off-target side effects. The 3-fluorobenzoyl portion often serves as a key binding element, anchoring the molecule in the target's binding pocket.[3]
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its use in reproducible scientific research and GMP (Good Manufacturing Practice) synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation & Purity | Aromatic Region (δ 7.2-7.8 ppm): Complex multiplets corresponding to the four protons on the 3-fluorophenyl ring. The fluorine atom induces complex splitting patterns. Piperidine Region (δ 1.5-3.5 ppm): Broad multiplets for the piperidine ring protons. Protons alpha to the nitrogen will be downfield. A broad singlet for the N-H proton. Carbonyl Region: No proton signal. |
| ¹³C NMR | Carbon Skeleton Confirmation | Carbonyl Carbon (δ ~195-200 ppm): A single peak for the ketone carbon. Aromatic Carbons (δ ~115-165 ppm): Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant (J ≈ 240-250 Hz). Piperidine Carbons (δ ~25-50 ppm): Signals corresponding to the carbons of the piperidine ring. |
| Mass Spec (MS) | Molecular Weight Confirmation | [M+H]⁺: Expected peak at m/z 208.1132, confirming the molecular formula C₁₂H₁₅FNO⁺. |
| HPLC | Purity Assessment | A single major peak under appropriate reversed-phase conditions, allowing for quantification of purity (typically >98%). |
| FT-IR | Functional Group Identification | C=O Stretch: Strong absorption around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption around 1100-1250 cm⁻¹. N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹. |
Safety, Handling, and Storage
As a research chemical, this compound and its hydrochloride salt require careful handling to ensure personnel safety.
-
Hazard Identification: Based on data for analogous compounds, it should be treated as potentially harmful. It may cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a molecule; it is a strategic tool in the hands of medicinal chemists. Its structure is a product of rational design, combining the advantageous pharmacokinetic properties of the piperidine scaffold with the nuanced electronic influence of a meta-positioned fluorine atom. While it may not be a final drug product itself, its role as a key intermediate is critical, providing a reliable and versatile starting point for the synthesis of novel therapeutics, particularly those targeting complex CNS disorders. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for leveraging its full potential in advancing the frontiers of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 639468-63-6 [sigmaaldrich.com]
- 5. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 4-(3-Fluorobenzoyl)piperidine
This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-(3-Fluorobenzoyl)piperidine, a piperidine derivative of interest in medicinal chemistry and drug development. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this document serves as a detailed, illustrative case study based on established crystallographic principles and data from closely related structures. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.
Introduction: The Significance of Structural Insight
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For pharmaceutical compounds, the crystal structure provides invaluable information on conformation, intermolecular interactions, and solid-state properties, all of which can influence drug efficacy, stability, and formulation. This compound, as a member of the substituted piperidine class, represents a scaffold with significant potential in the development of new therapeutic agents. Elucidating its crystal structure is a critical step in understanding its structure-activity relationship (SAR) and in guiding rational drug design.
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[1] This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides a detailed picture of how molecules pack together in the crystalline state.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps, each crucial for the quality of the final result.
Synthesis and Crystallization
The synthesis of this compound can be achieved through various established synthetic routes, often involving the acylation of piperidine with a suitable 3-fluorobenzoyl derivative. A general synthetic approach is outlined below:
Caption: A generalized workflow for the synthesis and crystallization of this compound.
Protocol for Single Crystal Growth:
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[2] For a compound like this compound, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature. The choice of solvent is critical and is often determined empirically.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting slow crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
X-ray Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Instrumentation:
A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is typically used for data collection from small organic molecules.[3]
Data Collection Protocol:
-
Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the sharpness of the diffraction spots.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.
Caption: A schematic of the workflow for solving and refining a crystal structure from diffraction data.
Structure Solution:
For small molecules like this compound, direct methods are typically successful in solving the phase problem of X-ray crystallography and providing an initial model of the crystal structure.
Structure Refinement:
The initial structural model is refined against the experimental data using a least-squares minimization procedure. This process involves adjusting the atomic coordinates, thermal parameters, and occupancy factors to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Validation:
The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and residual electron density maps, to ensure the quality and accuracy of the model.
Hypothetical Crystal Structure Analysis of this compound
Based on the analysis of similar piperidine derivatives, we can anticipate the key structural features of this compound. The following discussion is based on a hypothetical, yet plausible, crystal structure.
Crystallographic Data
The following table summarizes the hypothetical crystallographic data for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₄FNO |
| Formula Weight | 207.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.335 |
| R-factor (%) | 4.5 |
| Goodness-of-fit (GooF) | 1.05 |
Molecular Conformation
The piperidine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for this ring system. The 3-fluorobenzoyl substituent would likely occupy an equatorial position on the piperidine ring to minimize steric hindrance. The conformation of the benzoyl group relative to the piperidine ring is of particular interest, as it can influence intermolecular interactions.
Intermolecular Interactions
In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. These may include:
-
Hydrogen Bonding: The piperidine nitrogen atom can act as a hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors.
-
π-π Stacking: The aromatic rings of the 3-fluorobenzoyl groups may engage in π-π stacking interactions, contributing to the stability of the crystal packing.
-
Halogen Bonding: The fluorine atom on the benzoyl ring could potentially participate in halogen bonding interactions with electronegative atoms on neighboring molecules.
The specific nature and geometry of these interactions would be revealed by a detailed analysis of the crystal packing.
Conclusion: The Power of Structural Chemistry
The crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for obtaining critical structural information for this and other small molecule drug candidates. A detailed understanding of the three-dimensional structure is a cornerstone of modern drug discovery, enabling scientists to make informed decisions in the design and optimization of new therapeutics. While this guide presents a hypothetical case study, the principles and methodologies described are universally applicable and represent the standard practice in the field of chemical crystallography.
References
Enantioselective Synthesis of Chiral 4-(3-Fluorobenzoyl)piperidine: An In-Depth Technical Guide
Abstract
The chiral 4-(3-fluorobenzoyl)piperidine scaffold is a privileged motif in contemporary medicinal chemistry, forming the core of numerous pharmacologically active agents. Its stereochemistry is often critical for target engagement, potency, and safety, making its enantioselective synthesis a pivotal challenge in drug development. This technical guide provides an in-depth analysis of robust and scalable strategies for the asymmetric synthesis of this key intermediate. We will explore and compare three principal methodologies: Rhodium-Catalyzed Asymmetric Hydrogenation, Organocatalytic Michael Addition, and Enzymatic Kinetic Resolution. For each approach, this guide details the underlying mechanistic principles, provides field-proven experimental protocols, and presents key performance data to empower researchers in the rational selection and execution of the optimal synthetic route.
Introduction: The Significance of Chiral 4-Acylpiperidines in Drug Discovery
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. When substituted at the 4-position with an acyl group, the resulting scaffold offers a versatile handle for further chemical elaboration. The introduction of a stereocenter at the C4 position, as in chiral this compound, allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets. The 3-fluoro substituent on the benzoyl moiety is a common bioisosteric replacement for hydrogen, often enhancing metabolic stability and modulating electronic properties for improved target binding.
The critical importance of chirality in drug action necessitates the development of efficient and highly stereoselective synthetic methods. The choice of synthetic strategy depends on various factors, including scalability, cost of goods, and the desired enantiopurity of the final product. This guide provides a comprehensive overview of leading methodologies to inform this critical decision-making process for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantioselectivity
The enantioselective synthesis of chiral this compound can be broadly categorized into three main strategies, each with its own set of advantages and considerations.
-
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of enantioenriched product from a prochiral substrate. Rhodium-catalyzed asymmetric hydrogenation is a prime example of this highly efficient and atom-economical strategy.
-
Organocatalysis: In recent years, the use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. For the target molecule, organocatalytic conjugate addition presents a powerful method for establishing the crucial C4-stereocenter.
-
Resolution of Racemates: This classical approach involves the separation of a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution is a particularly attractive method due to the high selectivity and mild reaction conditions afforded by enzymes.
The following sections will delve into the technical details of each of these strategies, providing actionable protocols and mechanistic insights.
Rhodium-Catalyzed Asymmetric Hydrogenation: A Direct and Efficient Route
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, valued for its high enantioselectivities and broad substrate scope.[1] The general strategy for the synthesis of chiral this compound via this method involves the hydrogenation of a prochiral N-protected 4-(3-fluorobenzoyl)-1,2,3,6-tetrahydropyridine precursor.
Synthesis of the Tetrahydropyridine Precursor
The synthesis of the requisite N-protected 4-(3-fluorobenzoyl)-1,2,3,6-tetrahydropyridine is a critical first step. A common and effective method involves the acylation of a commercially available N-protected 4-piperidone, followed by conversion of the resulting enolate to a vinyl triflate, and subsequent Suzuki coupling with a suitable boronic acid. A more direct approach involves the reaction of an N-protected 4-piperidone with the Grignard reagent derived from 1-bromo-3-fluorobenzene, followed by dehydration. An even more direct synthesis of a similar precursor has been reported using indium metal.[2] A general, adaptable procedure for the synthesis of N-substituted-1,2,3,6-tetrahydropyridines has been well-documented.[3][4]
Asymmetric Hydrogenation Protocol
The enantioselective step is the hydrogenation of the tetrahydropyridine precursor using a chiral rhodium catalyst. The choice of chiral phosphine ligand is paramount for achieving high enantioselectivity. Ligands such as those from the Josiphos, DuPhos, or BINAP families have proven effective in similar transformations.[5][6]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred under an argon atmosphere for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate stainless-steel autoclave, the N-Boc-4-(3-fluorobenzoyl)-1,2,3,6-tetrahydropyridine (1.0 equiv) is dissolved in anhydrous, degassed methanol (15 mL).
-
Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (typically 5-20 bar). The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched N-Boc-4-(3-fluorobenzoyl)piperidine.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or SFC analysis.
Mechanistic Insights
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides and related substrates has been extensively studied.[7][8][9] The catalytic cycle is generally believed to involve the following key steps:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. madridge.org [madridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Value of 4-(3-Fluorobenzoyl)piperidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Significance of Fluorination
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically successful drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. When incorporated into a benzoylpiperidine framework, the scaffold's utility is further enhanced, particularly in the realm of central nervous system (CNS) drug discovery. The strategic placement of a fluorine atom on the benzoyl moiety, as in 4-(3-fluorobenzoyl)piperidine, introduces unique physicochemical properties that can profoundly influence a molecule's pharmacological profile, including its metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth technical exploration of the this compound core, offering insights into its synthesis, derivatization, and application in the development of novel therapeutics.
Physicochemical Properties and Synthesis of the Core Scaffold
The hydrochloride salt of this compound, also known as (3-fluorophenyl)(piperidin-4-yl)methanone hydrochloride, is a key intermediate in the synthesis of more complex derivatives.
| Property | Value | Source |
| CAS Number | 639468-63-6 | [3][4] |
| Molecular Formula | C₁₂H₁₅ClFNO | [3] |
| Molecular Weight | 243.71 g/mol | [3] |
| IUPAC Name | (3-fluorophenyl)(piperidin-4-yl)methanone;hydrochloride | [3][4] |
Synthesis of (3-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride:
A common and effective method for the synthesis of the this compound scaffold is through a Friedel-Crafts acylation reaction. This classic carbon-carbon bond-forming reaction is widely used in the preparation of aromatic ketones.
Experimental Protocol: Synthesis of (3-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride
Materials:
-
1-tert-butoxycarbonylpiperidine-4-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Fluorobenzene
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexanes
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tert-butoxycarbonylpiperidine-4-carboxylic acid in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.
-
Friedel-Crafts Acylation: In a separate flask, add anhydrous aluminum chloride to a solution of fluorobenzene in anhydrous dichloromethane at 0 °C. To this suspension, add a solution of the crude acid chloride in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-4-(3-fluorobenzoyl)piperidine. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Deprotection: Dissolve the purified N-Boc-4-(3-fluorobenzoyl)piperidine in a suitable solvent such as dichloromethane or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or dioxane. Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-fluorophenyl)(piperidin-4-yl)methanone hydrochloride as a solid.
The Role in Medicinal Chemistry: Targeting the Central Nervous System
The benzoylpiperidine scaffold, particularly when substituted with a fluorine atom, is a privileged structure in the design of CNS-active agents.[5][6] The 4-(fluorobenzoyl)piperidine moiety is a key pharmacophore in many compounds targeting serotoninergic and dopaminergic receptors, which are implicated in a range of neuropsychiatric and neurodegenerative disorders.[5]
Mechanism of Action and Therapeutic Targets:
Derivatives of the 4-(fluorobenzoyl)piperidine scaffold have demonstrated significant binding affinities for serotonin (5-HT) and dopamine (D) receptors.[5][6] The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, a crucial interaction for ligand binding at many receptor sites.[6] The fluorine atom, with its high electronegativity, can modulate the electronic properties of the aromatic ring, influencing binding affinity and selectivity.[7]
While specific clinical data for derivatives of the 3-fluoro isomer are not as prevalent in publicly available literature as for the 4-fluoro isomer, the general principles of bioisosteric replacement and structure-activity relationships (SAR) suggest its potential in modulating CNS targets. The positional change of the fluorine atom from the para to the meta position can alter the molecule's dipole moment and electronic distribution, leading to differential interactions with receptor subtypes. This makes the this compound scaffold an attractive starting point for the development of novel ligands with potentially unique selectivity profiles for targets such as:
-
Serotonin Receptors (e.g., 5-HT₂ₐ): Antagonism at this receptor is a key mechanism for many atypical antipsychotic drugs.[5]
-
Dopamine Receptors (e.g., D₂): Modulation of D₂ receptor activity is fundamental to the treatment of psychosis and other neurological disorders.[5]
-
Other CNS Targets: The versatility of the piperidine scaffold allows for its incorporation into molecules targeting a wide range of other CNS receptors and transporters.
Future Directions and Conclusion
The this compound scaffold represents a valuable, yet relatively underexplored, platform in medicinal chemistry. While its structural analog, the 4-(4-fluorobenzoyl)piperidine moiety, is well-established in numerous CNS-active compounds, the 3-fluoro isomer offers a unique opportunity for fine-tuning pharmacological profiles and exploring novel intellectual property space. Further investigation into the synthesis of diverse libraries based on this core, coupled with comprehensive in vitro and in vivo pharmacological evaluation, is warranted. Such studies will undoubtedly shed more light on the specific therapeutic potential of this compound derivatives and could lead to the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
- 1. prepchem.com [prepchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (3-Fluorophenyl)-4-piperidinyl-methanone hydrochloride [sigmaaldrich.com]
- 4. 4-[(3-Fluorophenyl)carbonyl]piperidine hydrochloride | 639468-63-6 [sigmaaldrich.com]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 4-(3-Fluorobenzoyl)piperidine
Introduction: The Strategic Importance of N-Alkylation in Drug Discovery
The 4-(3-Fluorobenzoyl)piperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. The secondary amine of the piperidine ring presents a prime opportunity for chemical modification through N-alkylation, enabling the introduction of diverse substituents to modulate physicochemical properties, target engagement, and pharmacokinetic profiles. This application note provides a comprehensive guide to the experimental protocols for the N-alkylation of this compound, offering detailed methodologies for three robust and widely applicable synthetic strategies: Reductive Amination, Direct Alkylation with Alkyl Halides, and Buchwald-Hartwig Amination.
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices. While specific literature protocols for the N-alkylation of this compound are not extensively documented, the methodologies presented herein are based on well-established and validated procedures for analogous piperidine derivatives and are anticipated to be highly effective.[1][2][3]
Method 1: Reductive Amination
Reductive amination is a highly reliable and versatile method for the N-alkylation of secondary amines.[2] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[2] This method is particularly advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylation.[3]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild and selective nature allows for the efficient reduction of the iminium ion in the presence of the starting aldehyde, preventing the undesired reduction of the carbonyl group in the 3-fluorobenzoyl moiety.[2]
-
Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.
-
Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure complete conversion of the starting piperidine derivative.
Experimental Protocol: Synthesis of N-Benzyl-4-(3-Fluorobenzoyl)piperidine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(3-Fluorobenzoyl)piperidine.
Quantitative Data Summary for Reductive Amination
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1.0) | Benzaldehyde (1.1) | NaBH(OAc)₃ (1.5) | DCM | Room Temp | 12-16 | >85 |
| This compound (1.0) | Acetone (1.2) | NaBH(OAc)₃ (1.5) | DCM | Room Temp | 12-16 | >80 |
Experimental Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via an SN2 reaction with an alkyl halide is a classical and straightforward approach.[4] The success of this method hinges on the appropriate choice of base and solvent to facilitate the nucleophilic attack of the piperidine nitrogen while minimizing side reactions.
Causality of Experimental Choices:
-
Base: A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) is crucial.[1] These bases effectively neutralize the hydrohalic acid byproduct without competing with the piperidine as a nucleophile, thereby reducing the formation of quaternary ammonium salts.[4]
-
Solvent: Polar aprotic solvents like anhydrous acetonitrile or N,N-dimethylformamide (DMF) are ideal as they can solvate the cation and facilitate the SN2 reaction.
-
Stoichiometry: Careful control of the stoichiometry, typically using a slight excess of the alkyl halide, is necessary to drive the reaction to completion. However, a large excess should be avoided to minimize the risk of over-alkylation.[1]
Experimental Protocol: Synthesis of N-Ethyl-4-(3-Fluorobenzoyl)piperidine
Materials:
-
This compound
-
Ethyl iodide
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-ethyl-4-(3-Fluorobenzoyl)piperidine.
Quantitative Data Summary for Direct Alkylation
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1.0) | Ethyl Iodide (1.2) | K₂CO₃ (2.0) | Acetonitrile | 60 | 4-6 | >80 |
| This compound (1.0) | Benzyl Bromide (1.1) | DIPEA (1.5) | DMF | Room Temp | 12 | >75 |
Experimental Workflow for Direct Alkylation
Caption: General workflow for the direct alkylation of this compound.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl piperidines.[5] This method offers a broad substrate scope and functional group tolerance.[5]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical for the success of the reaction. A combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective.[6] The use of pre-formed, air-stable precatalysts can provide more consistent results.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(3-Fluorobenzoyl)piperidine
Materials:
-
This compound
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 4-bromoanisole (1.0 eq) followed by this compound (1.2 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-methoxyphenyl)-4-(3-Fluorobenzoyl)piperidine.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Reactant 1 (Equivalents) | Reactant 2 (Equivalents) | Catalyst System | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1.2) | 4-Bromoanisole (1.0) | Pd₂(dba)₃ / XPhos | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | >70 |
| This compound (1.2) | 2-Chloropyridine (1.0) | Pd(OAc)₂ / SPhos | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | >65 |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
The N-alkylation of this compound is a key transformation for the generation of novel chemical entities in drug discovery. The choice of synthetic method—reductive amination, direct alkylation, or Buchwald-Hartwig amination—will depend on the desired substituent to be introduced (alkyl, benzyl, or aryl) and the overall synthetic strategy. The protocols provided in this application note offer robust and versatile starting points for the successful N-alkylation of this important scaffold. Careful consideration of the causality behind the experimental choices will enable researchers to optimize these conditions for their specific substrates and achieve high yields of the desired products.
References
Application Note: Comprehensive Analytical Characterization of 4-(3-Fluorobenzoyl)piperidine
Introduction
4-(3-Fluorobenzoyl)piperidine is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring linked to a fluorinated benzoyl moiety, makes it a valuable intermediate in the synthesis of various pharmacologically active compounds, including central nervous system (CNS) agents and selective enzyme inhibitors. The position of the fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making precise structural confirmation and purity assessment critical for its application in pharmaceutical research.
This guide provides a comprehensive suite of analytical methodologies for the thorough characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated techniques for structural elucidation, purity determination, and physicochemical analysis. The narrative emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters. While specific experimental data for the 3-fluoro isomer is not widely published, properties can be reliably estimated based on closely related analogs like 4-(4-Fluorobenzoyl)piperidine.[1]
| Property | Value (Estimated/Calculated) | Source |
| Molecular Formula | C₁₂H₁₄FNO | PubChem[1] |
| Molecular Weight | 207.24 g/mol | PubChem[1] |
| Appearance | Expected to be a white to off-white solid | General Observation |
| Solubility | Soluble in DMSO, Chloroform, Methanol, Acetonitrile | Based on similar structures[2] |
| IUPAC Name | (3-fluorophenyl)(piperidin-4-yl)methanone | IUPAC Nomenclature |
Analytical Techniques & Protocols
A multi-technique approach is necessary for the unambiguous characterization of this compound. The following sections detail the core analytical methods, their underlying principles, and step-by-step protocols.
Workflow for Comprehensive Characterization
The logical flow for analyzing a new batch of this compound involves parallel streams for structural confirmation and purity/property assessment, culminating in a comprehensive certificate of analysis.
Caption: Integrated workflow for the analytical characterization of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton framework, ¹³C NMR maps the carbon backbone, and ¹⁹F NMR provides direct evidence for the presence and electronic environment of the fluorine atom. Due to the partial double bond character of the amide C-N bond, hindered rotation can lead to the presence of conformational isomers (rotamers) at room temperature, resulting in peak broadening or the appearance of multiple signal sets for adjacent protons and carbons.[3][4] Temperature-dependent NMR studies may be necessary to coalesce these signals and simplify the spectrum.
Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Expected Signals: Look for multiplets in the aromatic region (~7.0-7.8 ppm), a multiplet for the piperidine methine proton alpha to the carbonyl (~3.0-3.5 ppm), and signals for the piperidine methylene protons (~1.5-3.2 ppm). The integration of the aromatic region should correspond to 4 protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: A carbonyl carbon (~195-205 ppm), aromatic carbons (some showing C-F coupling), and aliphatic carbons of the piperidine ring.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Expected Signal: A single resonance for the fluorine atom, typically a singlet or a narrow multiplet. Its chemical shift will be characteristic of a fluorobenzoyl group.
-
-
Data Analysis: Process the spectra using appropriate software. Correlate the ¹H, ¹³C, and ¹⁹F data to confirm the complete structure. 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities, respectively.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides essential information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] Electron Ionization (EI), often coupled with Gas Chromatography (GC), provides a reproducible fragmentation pattern that serves as a molecular fingerprint.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-MS system (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition: Acquire data in positive ion mode.
-
Data Analysis:
-
Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 208.24.
-
Fragmentation: Common fragments may arise from the cleavage of the amide bond, resulting in ions corresponding to the fluorobenzoyl cation (m/z 123.0) and the piperidine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and reliable method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.[6] It serves as a quick identity check and can reveal the presence of unexpected functional groups indicative of impurities.
Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with 16-32 scans.
-
Data Analysis:
-
Expected Key Peaks:
-
~3300-3400 cm⁻¹: N-H stretch (secondary amine, if the piperidine nitrogen is not fully substituted).
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching (piperidine ring).
-
~1680-1700 cm⁻¹: C=O stretching (aryl ketone).
-
~1580-1600 cm⁻¹: Aromatic C=C stretching.
-
~1250-1280 cm⁻¹: C-F stretching.
-
~1150-1250 cm⁻¹: C-N stretching.
-
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC with UV detection is the gold standard for determining the purity and assay of this compound. The fluorobenzoyl group acts as a strong chromophore, allowing for sensitive detection.[7] A reversed-phase C18 column is ideal, separating the compound from nonpolar and polar impurities based on hydrophobicity. The use of an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.[8]
Protocol: HPLC-UV Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water (diluent).
-
Sample: Prepare the sample in the same manner.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks.
-
Assay: Quantify the sample against the reference standard using a single-point or multi-point calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is an excellent complementary technique for identifying volatile impurities, residual solvents, or thermally stable byproducts.[9] The high resolution of the gas chromatography column provides excellent separation, while the mass spectrometer allows for positive identification of eluted peaks.
Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole with an EI source).
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1 µL (Split 20:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 450 m/z |
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard if necessary.
References
- 1. 4-(4-Fluorobenzoyl)piperidine | C12H14FNO | CID 2724440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 4-(3-Fluorobenzoyl)piperidine in the Synthesis of Advanced Neuroleptic Agents
This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It details the strategic application of 4-(3-Fluorobenzoyl)piperidine as a pivotal starting material in the synthesis of next-generation neuroleptics, with a particular focus on atypical antipsychotics. This document provides not only detailed synthetic protocols but also explores the underlying chemical principles and the pharmacological significance of the structural motifs derived from this versatile building block.
Introduction: The Evolving Landscape of Neuroleptic Synthesis
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in the realm of neuropsychiatric disorders. Its conformational flexibility and ability to engage in key interactions with biological targets make it a "privileged structure" for the design of central nervous system (CNS) active agents. Within the diverse array of piperidine-containing pharmaceuticals, those bearing a benzoyl moiety have demonstrated significant potential as neuroleptics. The introduction of a fluorine atom onto the benzoyl ring, specifically at the meta-position as in this compound, offers a nuanced yet powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. This guide will illuminate the path from this key intermediate to potent neuroleptic compounds.
The Significance of the 3-Fluorobenzoyl Moiety: A Subtle Advantage
The strategic placement of a fluorine atom on a phenyl ring is a well-established strategy in modern drug design. In the context of neuroleptics, the 3-fluoro substituent in this compound imparts several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of active metabolites.
-
Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the benzoyl moiety, potentially enhancing its binding affinity to target receptors such as dopamine D2 and serotonin 5-HT2A receptors, which are key targets for atypical antipsychotics.
-
Blood-Brain Barrier Permeability: While fluorine substitution can increase lipophilicity, its small size and ability to participate in hydrogen bonding can, in some cases, favorably influence a molecule's ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.
Synthetic Pathways to Neuroleptics from this compound
The primary synthetic route leveraging this compound in the creation of neuroleptics is through N-alkylation of the piperidine nitrogen. This reaction introduces a side chain that is crucial for interacting with the target receptors. A common strategy involves the coupling of the piperidine core with a variety of alkyl halides or other electrophilic species.
Below is a generalized workflow for the synthesis of a potential neuroleptic agent from this compound.
Application Note: Protocol for the Acylation of Piperidine with 3-Fluorobenzoyl Chloride to Synthesize (3-Fluorophenyl)(piperidin-1-yl)methanone
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of (3-fluorophenyl)(piperidin-1-yl)methanone, a valuable amide intermediate in pharmaceutical and agrochemical research. The protocol details the acylation of piperidine with 3-fluorobenzoyl chloride under Schotten-Baumann conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction
The acylation of amines with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis for the formation of amide bonds.[1][2][3][4] The resulting amide functionality is a cornerstone of many biologically active molecules. This application note focuses on the specific reaction between piperidine, a common secondary amine, and 3-fluorobenzoyl chloride to yield (3-fluorophenyl)(piperidin-1-yl)methanone.
The reaction is typically performed under Schotten-Baumann conditions, which involve the use of a two-phase solvent system (an organic solvent and water) and a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[5][6][7][8] This method is particularly effective for the acylation of amines.[9]
Reaction Mechanism and Rationale
The acylation of piperidine with 3-fluorobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] The reaction can be broken down into two primary stages: addition and elimination.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride.[1][10] This leads to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[2][3]
-
Proton Transfer: A base, typically an excess of the amine or an added inorganic base like sodium hydroxide, removes the proton from the nitrogen atom, yielding the final amide product and a salt.[2][4]
The use of Schotten-Baumann conditions is critical for several reasons. The aqueous base (e.g., sodium hydroxide) efficiently neutralizes the hydrochloric acid generated during the reaction.[7][8] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction. The biphasic system allows for the product and starting materials to remain in the organic phase while the inorganic byproducts are sequestered in the aqueous phase, simplifying the workup procedure.[8]
Reaction Scheme:
Caption: General reaction scheme for the acylation of piperidine.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Corrosive, flammable liquid. Handle with care. |
| 3-Fluorobenzoyl chloride | 1711-07-5 | C₇H₄ClFO | 158.56 | Corrosive, causes severe skin burns and eye damage.[11] Reacts with water. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive solid. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile organic solvent. Use in a well-ventilated fume hood. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | Corrosive. Used for workup. |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Experimental Protocol
This protocol is based on the principles of the Schotten-Baumann reaction and is adapted for the specific reactants.[5][8][9]
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane (DCM, approximately 50 mL).
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (2.2 eq) in deionized water.
-
Cool the flask containing the piperidine solution to 0-5 °C using an ice bath.
2. Acylation Reaction:
-
Slowly add the 2 M sodium hydroxide solution to the stirred piperidine solution.
-
In a dropping funnel, dissolve 3-fluorobenzoyl chloride (1.1 eq) in a minimal amount of DCM (approximately 20 mL).
-
Add the 3-fluorobenzoyl chloride solution dropwise to the vigorously stirred, cooled biphasic mixture over a period of 30 minutes. Maintain the temperature below 10 °C during the addition. A white precipitate may form.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
3. Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove any unreacted piperidine and sodium hydroxide.
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
The crude product, which may be an oil or a solid, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent if the product is a solid.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
3-Fluorobenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts with moisture and should be handled with extreme care.[12][13] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]
-
Piperidine: Piperidine is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.
-
Quenching: The reaction of acyl chlorides with water can be vigorous. The addition of the reaction mixture to the acidic ice-water solution during workup should be done slowly and cautiously.
Characterization
The identity and purity of the synthesized (3-fluorophenyl)(piperidin-1-yl)methanone can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
Conclusion
This application note provides a detailed and reliable protocol for the acylation of piperidine with 3-fluorobenzoyl chloride. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize (3-fluorophenyl)(piperidin-1-yl)methanone. The mechanistic insights and procedural rationale included are intended to provide a deeper understanding of the chemical transformation, allowing for informed troubleshooting and optimization.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. assets-global.website-files.com [assets-global.website-files.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 11. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
Application Note: Developing Structure-Activity Relationships (SAR) for 4-(3-Fluorobenzoyl)piperidine Analogs as Potential CNS Drug Candidates
Introduction: The Strategic Imperative of SAR in CNS Drug Discovery
The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, predicated on the intricate interplay between a molecule's structure and its biological function. Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, providing a systematic framework for understanding how incremental changes to a chemical scaffold influence its potency, selectivity, and pharmacokinetic properties.[1] This iterative process of design, synthesis, and testing is essential for transforming a promising hit into a viable drug candidate.
The 4-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting CNS receptors.[2] Specifically, analogs of 4-(3-Fluorobenzoyl)piperidine are of significant interest due to their potential to modulate key neurotransmitter systems implicated in a range of neuropsychiatric and neurodegenerative disorders. The strategic placement of the fluorine atom on the benzoyl moiety can significantly alter the electronic properties and binding interactions of the molecule, potentially enhancing affinity and selectivity for its biological target.
This application note provides a comprehensive guide for researchers engaged in developing SAR for this compound analogs. We present detailed protocols for the synthesis of a focused library of these compounds and for their subsequent evaluation in two distinct and highly relevant in vitro assays: a dopamine D2 receptor binding assay and an acetylcholinesterase (AChE) inhibition assay. By systematically modifying the substituent on the piperidine nitrogen, researchers can elucidate the key structural determinants for activity at these important CNS targets.
Experimental Design: A Two-Pronged Approach to Unraveling SAR
Our experimental design is centered around a focused library of this compound analogs, where the primary point of diversification is the substituent on the piperidine nitrogen (R group). This systematic approach allows for a clear and direct assessment of the impact of this substituent on biological activity.
The synthesized analogs will be evaluated in two distinct biological assays to probe their potential polypharmacology:
-
Dopamine D2 Receptor Binding Assay: The D2 receptor is a primary target for antipsychotic medications.[3] Determining the binding affinity of our analogs for this receptor will provide insights into their potential as antipsychotics or as tools for studying the dopaminergic system.
-
Acetylcholinesterase (AChE) Inhibition Assay: AChE inhibitors are a mainstay in the treatment of Alzheimer's disease.[4][5] Evaluating the ability of our analogs to inhibit this enzyme will reveal their potential as cognitive enhancers.
The data generated from these assays will be compiled and analyzed to construct a robust SAR model, guiding the design of future generations of compounds with improved therapeutic potential.
Protocols
Synthesis of this compound Analogs
The synthesis of the target analogs is a two-stage process: first, the preparation of the core this compound scaffold, followed by the N-alkylation to introduce the desired R groups.
Protocol 3.1.1: Synthesis of this compound (Core Scaffold) via Grignard Reaction
This protocol describes the synthesis of the core scaffold from 4-cyanopiperidine and 3-fluorophenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
3-Fluorobromobenzene
-
N-Boc-4-cyanopiperidine
-
Aqueous HCl
-
Aqueous NaOH
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq.). Add a single crystal of iodine to activate the magnesium. Prepare a solution of 3-fluorobromobenzene (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Cyanopiperidine: Cool the Grignard reagent to 0 °C. Dissolve N-Boc-4-cyanopiperidine (0.9 eq.) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride, followed by 2M HCl until the magnesium salts dissolve. Separate the organic layer and extract the aqueous layer with diethyl ether. The combined organic layers are then discarded. The aqueous layer is basified with 4M NaOH to a pH of >12 and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude imine.
-
Imine to Ketone Conversion: The crude imine is dissolved in a mixture of THF and 2M aqueous HCl and stirred at room temperature for 4 hours to facilitate hydrolysis to the ketone. The reaction is then neutralized with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Boc Deprotection: The N-Boc protected ketone is dissolved in dichloromethane, and trifluoroacetic acid (5 eq.) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water, basified with 4M NaOH, and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the crude this compound.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 3.1.2: N-Alkylation of this compound
This protocol describes the diversification of the core scaffold by introducing various alkyl groups at the piperidine nitrogen via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde) (1.1 eq.)
-
Sodium triacetoxyborohydride (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM or DCE, add the corresponding aldehyde or ketone (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Assays
Protocol 3.2.1: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Radioligand (e.g., [³H]Spiperone)
-
Non-specific binding control (e.g., Haloperidol)
-
Synthesized this compound analogs
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the synthesized analog at various concentrations.
-
Radioligand Addition: Add a fixed concentration of [³H]Spiperone to each well. For determining non-specific binding, add a high concentration of an unlabeled D2 antagonist like haloperidol.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki values for each analog by fitting the data to a one-site competition binding model using appropriate software.
Protocol 3.2.2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the ability of the synthesized analogs to inhibit the activity of AChE.[1]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Synthesized this compound analogs
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of DTNB and ATCI in phosphate buffer. Prepare serial dilutions of the synthesized analogs in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the synthesized analog at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Interpretation and SAR Analysis
The primary data from the biological assays will be the Ki values from the D2 receptor binding assay and the IC50 values from the AChE inhibition assay. This quantitative data should be compiled into a table for easy comparison.
Table 1: Biological Activity of this compound Analogs
| Compound ID | R Group | D2 Receptor Ki (nM) | AChE IC50 (µM) |
| 1 | -H | ||
| 2 | -CH₃ | ||
| 3 | -CH₂CH₃ | ||
| 4 | -CH₂Ph | ||
| ... | ... |
By analyzing the data in Table 1, we can begin to establish the structure-activity relationships. Key questions to address include:
-
Effect of Substituent Size: How does increasing the steric bulk of the R group affect binding affinity or inhibitory potency?
-
Electronic Effects: Do electron-donating or electron-withdrawing R groups enhance or diminish activity?
-
Hydrophobicity/Hydrophilicity: Is there a correlation between the lipophilicity of the R group and biological activity?
-
Selectivity: Do certain R groups confer selectivity for one target over the other?
Conclusion
The systematic approach outlined in this application note provides a robust framework for developing a comprehensive understanding of the structure-activity relationships of this compound analogs. By combining efficient synthetic protocols with well-defined biological assays, researchers can effectively navigate the chemical space around this promising scaffold. The insights gained from this SAR study will be instrumental in guiding the design of next-generation analogs with optimized potency, selectivity, and drug-like properties, ultimately accelerating the discovery of novel CNS therapeutics.
References
- 1. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reaction [organic-chemistry.org]
pharmacokinetic profiling of drugs derived from 4-(3-Fluorobenzoyl)piperidine
An Application Guide to the Pharmacokinetic Profiling of Novel 4-(3-Fluorobenzoyl)piperidine Drug Candidates
This document provides a detailed methodological framework for researchers, scientists, and drug development professionals engaged in the pharmacokinetic (PK) characterization of novel chemical entities derived from the this compound scaffold. This guide eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the progression of a compound from early-stage screening to preclinical development. The protocols and insights herein are designed to be self-validating, grounded in established scientific principles, and compliant with regulatory expectations for preclinical research.
Introduction: The Strategic Imperative of Early PK Profiling
The this compound moiety is a privileged scaffold in modern medicinal chemistry, valued for its structural versatility and its presence in numerous biologically active agents.[1] The piperidine ring often enhances druggability by improving pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties, while fluorine substitution can modulate metabolic stability and target binding affinity.[2][3] However, these favorable characteristics are not guaranteed. A compound's therapeutic potential is inextricably linked to its ability to reach the target site in sufficient concentration and for an appropriate duration. Therefore, a rigorous and systematic pharmacokinetic profiling cascade is not merely a regulatory checkpoint but a cornerstone of rational drug design.
This guide details a multi-tiered approach, beginning with foundational in vitro assays to assess intrinsic properties and culminating in integrated in vivo studies to understand the drug's behavior in a complex biological system. Each step is designed to generate decision-enabling data, allowing for the early identification of promising candidates and the deprioritization of those with fatal PK flaws.
Section 1: The Pharmacokinetic Profiling Workflow
A successful PK profiling campaign is a process of iterative data generation and interpretation. It begins with rapid, high-throughput in vitro screens to evaluate large numbers of compounds and progresses to more resource-intensive in vivo studies for a select few. This staged approach ensures that resources are focused on candidates with the highest probability of success.
The overall workflow integrates in vitro data on metabolism, protein binding, and enzyme inhibition with in vivo data to build a comprehensive pharmacokinetic profile. This profile is essential for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen.[4][5]
Caption: Overall Pharmacokinetic Profiling Workflow.
Section 2: Core In Vitro ADME Assays: Protocols and Rationale
In vitro assays are the workhorse of early ADME profiling, providing critical data on a compound's intrinsic properties. They are designed to be rapid, cost-effective, and predictive of in vivo outcomes.
Protocol 2.1: Metabolic Stability Assay
-
Scientific Rationale: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[6] A compound that is metabolized too quickly will have a low oral bioavailability and a short half-life, making it difficult to maintain therapeutic concentrations in the body.[7] This assay determines a compound's intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[8] We utilize liver microsomes, which contain Phase I CYP450 enzymes, for an initial screen.
-
Experimental Protocol:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the this compound test compound in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in incubation buffer.
-
Incubation Setup: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the test compound in a pre-warmed phosphate buffer (37°C).
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
-
Data Presentation: Hypothetical Metabolic Stability Data
Compound ID Scaffold Modification In Vitro t½ (min) Intrinsic Clearance (µL/min/mg protein) Classification FBP-001 Parent Scaffold 25 55.4 Moderate FBP-002 Addition of methyl group > 60 < 23.1 Low (Stable) | FBP-003 | Addition of hydroxyl group | 8 | 173.2 | High (Unstable) |
Protocol 2.2: Plasma Protein Binding (PPB) Assay
-
Scientific Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[10] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[10] High plasma protein binding can limit efficacy and prolong the drug's half-life.[11] This protocol uses the equilibrium dialysis method, which is considered a gold standard for minimizing non-specific binding.[10][12]
-
Experimental Protocol:
-
Device Preparation: Utilize a 96-well equilibrium dialysis apparatus (e.g., RED device) with dialysis membranes (typically 8-12 kDa MWCO).
-
Dosing: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2 µM) to the donor chamber of the device.
-
Dialysis: Add an equal volume of phosphate buffer to the receiver chamber. Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate quantification, add blank buffer to the plasma sample and blank plasma to the buffer sample in a 1:1 ratio.
-
LC-MS/MS Analysis: Precipitate proteins and analyze the concentration of the test compound in both chambers by a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. Percent bound is calculated as (1 - fu) * 100.
-
-
Data Presentation: Comparative Plasma Protein Binding Data
Compound ID Species % Bound Fraction Unbound (fu) FBP-001 Human 98.5 0.015 FBP-001 Rat 96.2 0.038 FBP-002 Human 99.1 0.009 | FBP-002 | Rat | 98.8 | 0.012 |
Protocol 2.3: Cytochrome P450 (CYP) Inhibition Assay
-
Scientific Rationale: The cytochrome P450 enzyme superfamily is responsible for the metabolism of over 90% of clinical drugs.[13] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of a co-administered drug that is a substrate for the same enzyme. This can lead to elevated plasma levels of the co-administered drug and potential toxicity, a phenomenon known as a drug-drug interaction (DDI).[14] Early screening against the major FDA-recommended isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical safety assessment.[15][16]
-
Experimental Protocol:
-
Assay Setup: This assay is typically performed in a 96- or 384-well plate format using recombinant human CYP enzymes, a fluorogenic probe substrate specific for each isoform, and an NADPH regenerating system.
-
Inhibitor Concentration: Prepare a range of concentrations for the this compound test compound (e.g., 0.01 to 100 µM).
-
Incubation: Pre-incubate the test compound with the specific CYP isozyme and NADPH regenerating system in buffer at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding the isoform-specific fluorogenic substrate.
-
Fluorescence Reading: Monitor the formation of the fluorescent metabolite over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Controls: Include a positive control (a known potent inhibitor for that isoform) and a negative control (no inhibitor) for each assay plate.[17]
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the negative control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).
-
-
Data Presentation: CYP450 Inhibition Profile (IC50, µM)
Compound ID CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4 FBP-002 > 50 > 50 22.5 8.1 > 50 | FBP-004 | > 50 | 12.3 | 45.0 | > 50 | 2.5 |
Caption: Experimental Workflow for Core In Vitro ADME Assays.
Section 3: In Vivo Pharmacokinetic Studies in Rodents
-
Scientific Rationale: While in vitro assays are predictive, in vivo studies are essential to understand how a drug behaves within a complete physiological system. These studies integrate all ADME processes simultaneously and are required by regulatory agencies like the FDA before human trials can begin.[5][18] By administering the drug through both intravenous (IV) and oral (PO) routes, we can determine fundamental PK parameters, including clearance, volume of distribution, half-life, and, crucially, absolute oral bioavailability (F%).[19]
-
Experimental Protocol:
-
Animal Model: Wistar rats (male, 250-300g) are commonly used. Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Drug Formulation & Administration:
-
IV Group: Formulate the test compound in a suitable vehicle (e.g., 20% Solutol in saline) and administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administer a single dose (e.g., 5-10 mg/kg).[20]
-
-
Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.[20]
-
Bioanalytical Method: Quantify the drug concentration in plasma samples using a fully validated LC-MS/MS method. The method must be proven for its accuracy, precision, selectivity, and stability in the biological matrix.[21]
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Calculate Absolute Oral Bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
-
Data Presentation: Key Pharmacokinetic Parameters for FBP-002 in Rats
Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg) Cmax (ng/mL) 1,250 480 Tmax (h) 0.08 1.0 AUC(0-inf) (ng*h/mL) 2,850 6,410 t½ (h) 4.5 4.8 CL (mL/min/kg) 5.8 - Vdss (L/kg) 2.1 - | Oral Bioavailability (F%) | - | 45% |
Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.
Section 4: Data Integration and Candidate Advancement
The ultimate goal of this profiling cascade is to build a holistic understanding of a compound's disposition. The data from each assay should not be viewed in isolation. For example:
-
High intrinsic clearance in the metabolic stability assay often explains low oral bioavailability and high clearance observed in vivo.
-
High plasma protein binding can result in a low volume of distribution and may require higher total drug concentrations to achieve a therapeutic effect.
-
Potent CYP inhibition (e.g., IC50 < 1 µM) is a significant red flag for DDI potential and may halt the development of a compound unless the clinical indication justifies the risk.
For a this compound derivative to be considered a viable candidate for advancement, it should ideally exhibit a balanced profile: moderate-to-high metabolic stability, acceptable oral bioavailability (>30%), manageable clearance, and a low risk of CYP450 inhibition (IC50 values > 10 µM). The data gathered through these protocols provide the foundation for making these critical go/no-go decisions and for predicting the human pharmacokinetic profile to guide first-in-human clinical trials.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 7. nuvisan.com [nuvisan.com]
- 8. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. criver.com [criver.com]
- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 18. Step 2: Preclinical Research | FDA [fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3-Fluorobenzoyl)piperidine
Introduction: 4-(3-Fluorobenzoyl)piperidine is a key building block in medicinal chemistry, frequently utilized in the development of neuroleptic agents and other pharmaceuticals. Its synthesis, most commonly achieved via a Friedel-Crafts acylation or related amide coupling, can present significant challenges, including low yields, inconsistent results, and difficult purifications. This guide provides in-depth troubleshooting strategies and optimized protocols to help you navigate these challenges effectively. We will delve into the causality behind common experimental failures and offer field-proven solutions to enhance the yield, purity, and reproducibility of your synthesis.
Section 1: Understanding the Core Synthesis: A Mechanistic Overview
The most prevalent synthetic route involves the N-acylation of piperidine with 3-fluorobenzoyl chloride. This is a nucleophilic acyl substitution reaction. Understanding the mechanism is crucial for effective troubleshooting.
The Reaction:
-
Nucleophile: Piperidine (a secondary amine)
-
Electrophile: 3-Fluorobenzoyl chloride (an acyl chloride)
-
Base (optional but recommended): A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, which would otherwise protonate the piperidine starting material, rendering it non-nucleophilic.
The Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion (a good leaving group) is eliminated.
-
Deprotonation: The added base (e.g., TEA) removes the proton from the nitrogen atom, neutralizing the product and regenerating the free amine catalyst if one was used. The primary role of the base is to react with the HCl formed, preventing the formation of piperidine hydrochloride salt.
Below is a workflow diagram illustrating the key stages of the synthesis and quality control.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide: A Q&A Approach
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Product Formation
Question: "My TLC/LC-MS analysis shows only starting materials, even after several hours. What could be the cause?"
Potential Causes & Solutions:
-
Cause A: Inactive Piperidine Starting Material. The piperidine starting material can be protonated by atmospheric CO₂ (forming a carbonate salt) or by HCl if not properly neutralized. This protonated form, piperidinium chloride, is not nucleophilic.
-
Solution: Ensure you are using a free base form of piperidine. If you suspect salt formation, you can perform a simple extraction: dissolve the piperidine in an organic solvent (like DCM) and wash with a mild aqueous base (like 5% NaHCO₃), then dry the organic layer and remove the solvent.
-
-
Cause B: Deactivated Acylating Agent. 3-Fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. This converts it to the much less reactive 3-fluorobenzoic acid.
-
Solution: Use a fresh bottle of 3-fluorobenzoyl chloride or purify older stock by distillation. Always handle the reagent under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) and use dry solvents and glassware.
-
-
Cause C: Insufficient or Inappropriate Base. If no base is used, the first equivalent of piperidine will be consumed to neutralize the HCl byproduct, effectively halting the reaction if equimolar amounts of reactants were used. If a weak base is used, it may not efficiently scavenge the HCl.
-
Solution: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This ensures the piperidine remains in its active, free-base form throughout the reaction.
-
-
Cause D: Incorrect Reaction Temperature. While the initial addition is often done at 0 °C to control the exotherm, the reaction may require warming to room temperature to proceed to completion.
-
Solution: Monitor the reaction by TLC. If no progress is observed at 0 °C after the addition is complete, allow the reaction to slowly warm to room temperature and continue monitoring.
-
Below is a decision tree to guide your troubleshooting process for low yield.
Caption: Troubleshooting decision tree for low product yield.
Problem 2: High Levels of Impurities
Question: "My reaction worked, but the crude product is very impure. I see multiple spots on my TLC plate. What are these byproducts?"
Potential Causes & Solutions:
-
Cause A: Diacylation or related side reactions. Although less common with secondary amines, under certain conditions, side reactions can occur. A more likely source of impurities is the reaction of the base (if it's a nucleophile) or impurities in the starting materials.
-
Solution: Ensure you are using a non-nucleophilic base like TEA or DIPEA. Using a base like pyridine could lead to the formation of an acylpyridinium salt, which can lead to other byproducts. Always check the purity of your starting materials via NMR or GC-MS before starting the reaction.
-
-
Cause B: Hydrolysis of the Acyl Chloride. As mentioned, if 3-fluorobenzoyl chloride hydrolyzes, it forms 3-fluorobenzoic acid. This acidic impurity will complicate the workup and purification.
-
Solution: During the aqueous workup, perform a wash with a mild base (e.g., 5% NaHCO₃ solution). This will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, effectively separating it from your desired product in the organic layer.
-
-
Cause C: Incomplete Reaction. The unreacted starting materials (piperidine and 3-fluorobenzoyl chloride) are themselves impurities. Piperidine can be particularly difficult to remove during purification.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC or HPLC. After the workup, you can wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate any remaining piperidine, pulling it into the aqueous layer as its hydrochloride salt.
-
Table 1: Comparison of Reaction Solvents
| Solvent | Dielectric Constant | Key Characteristics | Recommendation |
| Dichloromethane (DCM) | 9.1 | Excellent solvent for reactants, easy to remove under vacuum. Anhydrous grades are readily available. | Highly Recommended. |
| Diethyl Ether | 4.3 | Lower boiling point, can be less effective at dissolving all reactants. | Suitable, but DCM is often preferred. |
| Tetrahydrofuran (THF) | 7.5 | Can contain water and peroxides; must be freshly distilled from a drying agent. | Use with caution; ensure it is anhydrous. |
| Acetonitrile (ACN) | 37.5 | Polar aprotic, can sometimes accelerate reactions but may complicate workup. | Not a primary choice but can be explored for optimization. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometry for this reaction? A1: A good starting point is to use piperidine as the limiting reagent (1.0 eq), with a slight excess of 3-fluorobenzoyl chloride (1.05-1.1 eq) and a base like triethylamine (1.1-1.2 eq). Using a small excess of the acylating agent helps drive the reaction to completion.
Q2: How do I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the piperidine spot (stains with ninhydrin or permanganate) and the 3-fluorobenzoyl chloride spot disappear as a new, higher Rf product spot appears. Co-spotting with your starting materials is essential for accurate identification.
Q3: My purification by column chromatography is giving poor separation. Any tips? A3: If you have acidic or basic impurities, they can cause the product to streak on the silica gel column. Perform the acid/base washes during the workup as described in Problem 2. For the column itself, try adding 0.5-1% triethylamine to your eluent system. This deactivates the acidic sites on the silica gel, leading to much sharper peaks and better separation for amine-containing compounds.
Q4: Can I perform this reaction without a solvent (neat)? A4: While possible, it is not recommended. The reaction is exothermic, and performing it neat can lead to poor temperature control, resulting in side reactions and a darker, more impure crude product. A solvent helps to dissipate heat and ensures efficient mixing of the reagents.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M concentration relative to piperidine).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add a solution of 3-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the piperidine starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Washes:
-
Wash the organic layer sequentially with 1M HCl (to remove excess piperidine and TEA).
-
Wash with 5% NaHCO₃ solution (to remove 3-fluorobenzoic acid).
-
Wash with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure product.
Protocol 2: TLC Monitoring
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Eluent: 30% Ethyl Acetate in Hexanes (+0.5% TEA if streaking occurs).
-
Spotting: On the baseline, spot the piperidine starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot).
-
Visualization:
-
First, view under UV light (254 nm) to see the aromatic compounds (acyl chloride and product).
-
Then, stain the plate with a potassium permanganate (KMnO₄) solution. The piperidine and the product will appear as yellow spots on a purple background. The reaction is complete when the piperidine spot is no longer visible in the RM lane.
-
Section 5: References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. --INVALID-LINK--
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. --INVALID-LINK--
Technical Support Center: Purification of Crude 4-(3-Fluorobenzoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the purification of crude 4-(3-Fluorobenzoyl)piperidine. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the underlying scientific principles to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Oily Product After Recrystallization
Q: I performed a recrystallization of my crude this compound, but instead of crystals, I obtained an oil. What could be the cause, and how can I fix it?
A: Oiling out during recrystallization is a common problem that can be attributed to several factors. The most likely cause is that the boiling point of the recrystallization solvent is higher than the melting point of your compound or the melting point of the mixture of your compound and impurities. Another possibility is that the concentration of impurities is too high, depressing the melting point of your product.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. For piperidine derivatives, a mixture of solvents is often effective. For instance, a mixture of isopropanol and isopropyl ether or petroleum ether has been used for similar compounds.[1] Experiment with different solvent systems. A good starting point is a binary mixture where your compound is soluble in one solvent at elevated temperatures and insoluble in the other.
-
Seeding: If you have a small amount of pure crystalline product, you can add a "seed" crystal to the supersaturated solution to induce crystallization.
-
Gradual Cooling: Avoid rapid cooling of the solution. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. This slow cooling process encourages the formation of well-defined crystals rather than an oil.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.
-
Purity of Crude Product: If the crude product is highly impure, it may be necessary to perform a preliminary purification step, such as a simple filtration through a plug of silica gel, before attempting recrystallization.
Issue 2: Poor Separation in Column Chromatography
Q: I am trying to purify this compound using column chromatography, but I am getting poor separation of my product from impurities. What can I do to improve the resolution?
A: Poor separation in column chromatography is often a result of an inappropriate solvent system, improper column packing, or overloading the column.[2][3][4]
Optimization Strategies:
-
Solvent System (Eluent): The polarity of the eluent is the most critical factor. For piperidine derivatives, a common eluent system is a mixture of hexane and ethyl acetate.[5] You should perform thin-layer chromatography (TLC) with various ratios of these solvents to find the optimal mobile phase that gives a good separation between your product and the impurities (a ΔRf of at least 0.2).
-
Column Packing: A well-packed column is essential for good separation.[3] Ensure that the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
-
Column Loading: Do not overload the column. The amount of crude product you can load depends on the column diameter and the difficulty of the separation. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
Issue 3: Product Degradation During Purification
Q: I suspect my this compound is degrading during purification, as I am observing new, unexpected spots on my TLC plates. What could be causing this, and how can I prevent it?
A: Piperidine derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, or prolonged heating.[][7] The benzoyl group can also be sensitive to certain reagents.
Preventative Measures:
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification. If an acid or base wash is necessary, use dilute solutions and minimize the contact time.
-
Temperature: Avoid excessive heat. When concentrating your product, use a rotary evaporator at a moderate temperature. If performing distillation, use a vacuum to lower the boiling point.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform the purification steps under an inert atmosphere of nitrogen or argon.
-
Choice of Chromatographic Stationary Phase: While silica gel is acidic, it is generally suitable for many piperidine derivatives. However, if you suspect acid-catalyzed degradation, you can use neutral or basic alumina as the stationary phase for column chromatography. Alternatively, you can deactivate the silica gel by washing it with a solvent mixture containing a small amount of a tertiary amine like triethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[8][9][10] In this case, potential impurities could include:
-
Unreacted starting materials: 3-Fluorobenzoyl chloride and piperidine.
-
Di-acylated product: If the piperidine nitrogen is not protected, you might get N-acylation in addition to the C-acylation.
-
Positional isomers: Depending on the reaction conditions, you might get acylation at other positions on the piperidine ring, although the 4-position is generally favored.
-
Byproducts from side reactions: Polymerization or decomposition products.
Q2: What is the best general-purpose purification method for this compound?
A2: For most lab-scale syntheses, a combination of an aqueous workup followed by either recrystallization or column chromatography is effective.
-
Aqueous Workup: An initial acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and wash with a dilute acid (like 1M HCl) to remove any basic impurities. Then, wash with a dilute base (like saturated sodium bicarbonate) to remove any acidic impurities.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an efficient method to obtain a highly pure product.
-
Column Chromatography: If the crude product is a complex mixture with multiple impurities, column chromatography will be necessary to isolate the desired compound.
Q3: Can I use distillation to purify this compound?
A3: Distillation is a viable option if the compound is a liquid or a low-melting solid and is thermally stable. Given the molecular weight of this compound (207.24 g/mol ), it is likely to have a relatively high boiling point.[11] Therefore, vacuum distillation would be necessary to avoid thermal decomposition. This method is most effective for separating compounds with significantly different boiling points.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural elucidation and purity assessment. The absence of impurity peaks in the NMR spectrum is a strong confirmation of purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This will confirm the presence of the key functional groups (e.g., carbonyl, C-F bond).
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[5]
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compounds by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
General Workflow for Purification
Caption: General purification workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. CAS 639468-63-6 | 4H17-3-Y2 | MDL MFCD07368390 | this compound | SynQuest Laboratories [synquestlabs.com]
identifying common byproducts in 4-(3-Fluorobenzoyl)piperidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-(3-fluorobenzoyl)piperidine is a critical step in the development of various pharmaceutically active compounds. While the synthetic routes may appear straightforward, they are often accompanied by the formation of several byproducts that can complicate purification and compromise the yield and purity of the final product. This guide will delve into the common issues encountered during the synthesis, with a focus on identifying and mitigating the formation of unwanted impurities.
Two prevalent methods for the synthesis of this compound are the Friedel-Crafts acylation and the Grignard reaction. Each of these pathways presents a unique set of challenges and potential byproducts.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Part 1: Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds and is widely used for the synthesis of aryl ketones. In the context of this compound synthesis, this typically involves the reaction of fluorobenzene with a piperidine-4-carbonyl derivative in the presence of a Lewis acid catalyst.
**dot
graph "Friedel_Crafts_Acylation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes FB [label="Fluorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; P4CC [label="Piperidine-4-carbonyl\nChloride (or anhydride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Lewis Acid (e.g., AlCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Friedel-Crafts Acylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ortho [label="2-(3-Fluorobenzoyl)piperidine\n(Ortho Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Para [label="4-(4-Fluorobenzoyl)piperidine\n(Para Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyacylation [label="Polyacylated Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehalogenation [label="4-Benzoylpiperidine\n(Dehalogenated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FB -> Reaction; P4CC -> Reaction; Catalyst -> Reaction [label="Catalyst"]; Reaction -> Product [label="Major Product"]; Reaction -> Ortho [label="Byproduct"]; Reaction -> Para [label="Byproduct"]; Reaction -> Polyacylation [label="Byproduct"]; Reaction -> Dehalogenation [label="Byproduct"]; } caption: "Friedel-Crafts Acylation Pathway and Byproducts"
Question 1: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
Answer: This is a very common issue in Friedel-Crafts acylation of substituted benzenes. The fluorine atom in fluorobenzene is an ortho-, para-directing group. While the desired product is the meta-substituted isomer (which is not the electronically favored product), the reaction conditions can be tuned to influence the product distribution. However, in this specific case, the primary acylation will occur at the para and ortho positions. The 3-fluoro isomer is likely synthesized via a different route, for instance, starting from 3-fluorobenzoyl chloride and piperidine.
If your starting material is indeed fluorobenzene and you are aiming for a fluorobenzoylpiperidine, you will predominantly get the para and ortho isomers.
-
Controlling Temperature: Lowering the reaction temperature can sometimes enhance selectivity, although it may also decrease the reaction rate.
-
Choice of Lewis Acid: The steric bulk of the Lewis acid can influence the ortho/para ratio. For instance, using a bulkier catalyst might favor the less sterically hindered para product.[1]
-
Solvent Effects: The choice of solvent can also play a role in regioselectivity. Less polar solvents may be beneficial.
Troubleshooting Table 1: Isomer Control in Friedel-Crafts Acylation
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0°C and slowly warm to room temperature. | Lower temperatures can increase selectivity by favoring the thermodynamically more stable product. |
| Lewis Acid | Experiment with bulkier catalysts like ZnCl₂ or FeCl₃. | Bulkier catalysts can sterically hinder acylation at the ortho position, favoring the para isomer. |
| Solvent | Use non-polar solvents like dichloromethane or carbon disulfide. | Solvents can influence the reactivity and selectivity of the catalyst. |
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the fluorine atom. What is this and how can I prevent it?
Answer: You are likely observing the formation of 4-benzoylpiperidine, a dehalogenated byproduct. This can occur under harsh Friedel-Crafts conditions, particularly with prolonged reaction times or high temperatures.
Mechanism of Dehalogenation: The strong Lewis acid can coordinate to the fluorine atom, making it a better leaving group. A subsequent nucleophilic attack (potentially by another molecule of fluorobenzene or the solvent) can displace the fluoride ion.
Mitigation Strategies:
-
Milder Lewis Acids: Consider using a less reactive Lewis acid, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), instead of aluminum chloride (AlCl₃).
-
Shorter Reaction Times: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further side reactions.
-
Lower Temperatures: Running the reaction at a lower temperature can significantly reduce the rate of dehalogenation.
Question 3: My NMR spectrum shows signals that suggest multiple acyl groups have been added to the aromatic ring. What is happening?
Answer: This indicates polyacylation, where more than one acyl group is added to the fluorobenzene ring. The initial acylation product is an activated aromatic ketone, which can be more reactive than the starting fluorobenzene, leading to a second acylation.
How to Avoid Polyacylation:
-
Stoichiometry Control: Use a slight excess of the aromatic substrate (fluorobenzene) relative to the acylating agent. This ensures that the acylating agent is the limiting reagent and reduces the likelihood of multiple additions to the same ring.
-
Reverse Addition: Add the acylating agent slowly to a solution of the fluorobenzene and Lewis acid. This maintains a low concentration of the acylating agent throughout the reaction.
Part 2: Grignard Reaction Route
An alternative and often more regioselective route involves the reaction of a Grignard reagent, such as 3-fluorophenylmagnesium bromide, with a piperidine-4-carboxaldehyde or a related derivative, followed by oxidation.
**dot
graph "Grignard_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Grignard [label="3-Fluorophenylmagnesium\nBromide", fillcolor="#F1F3F4", fontcolor="#202124"]; PiperidineDeriv [label="N-Protected Piperidine-\n4-carboxaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction1 [label="Grignard Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Alcohol Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wurtz [label="3,3'-Difluorobiphenyl\n(Wurtz Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Overaddition [label="Tertiary Alcohol Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unreacted [label="Unreacted Starting\nMaterial", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Grignard -> Reaction1; PiperidineDeriv -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Oxidation; Oxidation -> Product; Grignard -> Wurtz [label="Side Reaction"]; Reaction1 -> Overaddition [label="Potential Side Reaction"]; PiperidineDeriv -> Unreacted [label="Incomplete Reaction"]; } caption: "Grignard Reaction Pathway and Byproducts"
Question 4: My Grignard reaction is sluggish and I'm getting a lot of unreacted starting material. What could be the problem?
Answer: Sluggish Grignard reactions are often due to issues with the magnesium metal or the presence of moisture.
-
Activation of Magnesium: The magnesium turnings must be fresh and free of oxide layers. You can activate the magnesium by gently heating it under vacuum or by adding a small crystal of iodine.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to water. Ensure all your glassware is oven-dried and the solvents are anhydrous.[2]
-
Initiation: Sometimes, a small amount of a more reactive alkyl halide, like 1,2-dibromoethane, can be added to initiate the reaction.
Question 5: I am isolating a high-molecular-weight byproduct that is not my desired product. What could it be?
Answer: A common byproduct in Grignard reactions is the result of Wurtz coupling, where two of the aryl groups from the Grignard reagent couple together. In your case, this would be 3,3'-difluorobiphenyl.
Minimizing Wurtz Coupling:
-
Slow Addition: Add the 3-fluorobenzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.
-
Temperature Control: Keep the reaction temperature low during the formation of the Grignard reagent.
Question 6: After the oxidation step, I am seeing a byproduct that appears to be a tertiary alcohol. How is this possible?
Answer: If your starting material is an ester or an acid chloride derivative of piperidine-4-carboxylic acid, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol.
Prevention of Over-addition:
-
Use of an Aldehyde: The best way to avoid this is to use N-protected piperidine-4-carboxaldehyde as the electrophile. The Grignard reagent will add only once to form the secondary alcohol, which can then be oxidized to the desired ketone.
-
Weinreb Amide: Alternatively, using a Weinreb amide (N-methoxy-N-methylamide) derivative of piperidine-4-carboxylic acid can prevent over-addition. The initial adduct is stable to further Grignard addition and is readily hydrolyzed to the ketone upon workup.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method can be used to separate and quantify the desired product from its common byproducts.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Characterization by GC-MS
GC-MS is an excellent technique for identifying volatile byproducts.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min |
| MS Detector | Electron Ionization (EI) |
Summary of Common Byproducts
| Byproduct Name | Chemical Structure | Common Route of Formation | Identification Notes |
| Ortho/Para Isomers | 2/4-(3-Fluorobenzoyl)piperidine | Friedel-Crafts Acylation | Similar mass to the desired product but different retention times in HPLC and distinct NMR spectra. |
| Dehalogenated Product | 4-Benzoylpiperidine | Friedel-Crafts Acylation | Mass will be lower by the mass of fluorine minus hydrogen. |
| Polyacylated Products | Di-(3-fluorobenzoyl)piperidines | Friedel-Crafts Acylation | Higher molecular weight and distinct aromatic substitution patterns in NMR. |
| Wurtz Coupling Product | 3,3'-Difluorobiphenyl | Grignard Reaction | High molecular weight, non-polar, and lacks the piperidine moiety. |
| Tertiary Alcohol | Bis(3-fluorophenyl)(piperidin-4-yl)methanol | Grignard Reaction | Higher molecular weight and presence of a hydroxyl group in the IR and NMR spectra. |
References
addressing stability issues of 4-(3-Fluorobenzoyl)piperidine under storage
Technical Support Center: 4-(3-Fluorobenzoyl)piperidine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and storage of this compound. Our goal is to provide practical, in-depth solutions to ensure the stability and integrity of your samples throughout your experimental workflows.
Part 1: Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a refrigerated temperature of 2-8°C.[1] It is crucial to protect it from light, moisture, and air.[2] The piperidine moiety, a secondary amine, is susceptible to oxidation and can react with atmospheric carbon dioxide, while the benzoyl group can be light-sensitive.
Q2: I've noticed my sample of this compound has developed a slight yellow tint over time. Is it degrading?
A2: A color change from white/off-white to yellow is a common visual indicator of potential degradation.[3] This can be caused by oxidation of the piperidine ring or photolytic reactions involving the benzoyl ketone group. While a slight color change may not significantly impact all applications, it warrants a purity check using an analytical method like HPLC or TLC before use.[3][4]
Q3: Can I store solutions of this compound? If so, what solvent is best and for how long?
A3: While storing the compound as a dry solid is highly recommended for long-term stability, short-term storage in solution may be necessary. For solubility, DMSO, methanol, and chloroform are effective.[1] If you must store solutions, use high-purity, anhydrous solvents and store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. It is advisable to perform a stability assessment in your chosen solvent, as prolonged storage in solution can accelerate degradation.[5]
Q4: Is this compound sensitive to pH changes?
A4: Yes, compounds with a piperidine ring are basic and can react with acids.[6] Conversely, the ketone group could be susceptible to reactions under strongly basic conditions. It is best to maintain neutral pH conditions during storage and in experimental buffers unless the reaction chemistry requires otherwise. If your experimental workup involves acidic or basic washes, you should confirm that your compound is stable under those conditions.[4]
Part 2: Troubleshooting Guide: Diagnosing & Solving Stability Issues
This section provides a systematic approach to identifying and resolving common stability-related problems.
Issue 1: Unexpected Peaks Appear in HPLC/LC-MS Analysis of an Aged Sample.
-
Potential Cause: Chemical degradation due to improper storage (exposure to air, light, or moisture).
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to obtain the mass of the new peaks. Potential degradation products could include hydroxylated species from oxidation of the aromatic ring or cleavage products.[7]
-
Stress Testing: To identify the degradation pathway, perform a forced degradation study.[3] Expose fresh samples to heat (thermal), UV light (photolytic), acid/base (hydrolytic), and an oxidizing agent (e.g., H₂O₂) and analyze the resulting chromatograms.[3] This helps match the impurity profile to a specific cause.
-
Optimize Storage: Based on the results, reinforce proper storage protocols. If the compound is sensitive to oxidation, ensure it is blanketed with an inert gas. If it is photolabile, use amber vials and store in the dark.[8]
-
Issue 2: Inconsistent Results or Decreased Potency in Biological Assays.
-
Potential Cause: The concentration of the active compound is lower than expected due to degradation in the solid state or in the assay medium.[5]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Issue 3: Sample Fails to Dissolve Completely or Shows Precipitate in Solution.
-
Potential Cause: The compound may have degraded into a less soluble impurity, or the solvent may be inappropriate or contain water.
-
Troubleshooting Steps:
-
Check Solubility: Confirm you are using an appropriate solvent (e.g., DMSO, methanol) and that it is anhydrous.[1]
-
Analyze Precipitate: If possible, isolate and analyze the precipitate. It may be an insoluble degradation product or a salt formed from reaction with atmospheric CO₂.[3]
-
Filter and Re-Quantify: For immediate use, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble matter. However, the concentration of the resulting solution must be re-determined to ensure accuracy.
-
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & References |
| Temperature | 2–8°C | To slow the rate of potential chemical degradation.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent oxidation of the secondary amine (piperidine). |
| Light | Protect from Light (Amber Vial) | To prevent photodegradation of the benzoyl moiety.[5][8] |
| Moisture | Tightly Sealed Container | The piperidine ring can be hygroscopic. |
| Container | Glass Bottle / Vial | Use a chemically resistant container.[9] |
Part 3: Experimental Protocols for Quality Assessment
To empower users to validate their own samples, this section provides standard operating procedures for purity assessment.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate the parent compound from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.[10]
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B[10]
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 239 nm (based on similar structures, should be optimized).[10][11]
-
Column Temperature: 30°C.[10]
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL in Acetonitrile or a suitable solvent.
-
Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
Analysis:
-
Inject the sample and integrate all peaks.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[12]
-
Protocol 2: Identification of Volatile Impurities by GC-MS
This method is useful for detecting residual solvents from synthesis or volatile degradation products.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.[13]
-
GC Conditions (Starting Point):
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[13]
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like Dichloromethane.[13]
-
Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
Visualizing Potential Degradation Pathways
The primary points of instability on the this compound molecule are the piperidine nitrogen and the benzoyl ketone.
References
- 1. nbinno.com [nbinno.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. mdpi.com [mdpi.com]
- 8. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the N-Functionalization of 4-(3-Fluorobenzoyl)piperidine
Welcome to the technical support center dedicated to the N-functionalization of 4-(3-Fluorobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles associated with modifying this versatile scaffold. The presence of the electron-withdrawing 3-fluorobenzoyl group at the C4 position introduces unique challenges to the reactivity of the piperidine nitrogen. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve your synthetic goals.
Section 1: Troubleshooting Guide - Navigating Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the N-functionalization of this compound.
Low or No Conversion in N-Alkylation Reactions
Question: I am attempting to N-alkylate this compound with an alkyl halide, but I am observing very low to no conversion of my starting material. What could be the issue?
Answer: This is a common challenge stemming from the reduced nucleophilicity of the piperidine nitrogen. The electron-withdrawing effect of the 3-fluorobenzoyl substituent deactivates the nitrogen, making it a weaker nucleophile compared to unsubstituted piperidine. Here’s a systematic approach to troubleshoot this issue:
-
Increase Reagent Reactivity:
-
Leaving Group: Switch from an alkyl chloride to a more reactive alkyl bromide or, ideally, an alkyl iodide. This will accelerate the SN2 reaction.[1]
-
Alkylating Agent: If possible, using a more reactive alkylating agent like a triflate or tosylate can significantly improve yields.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate the resulting ammonium salt and drive the reaction forward.[1][2] Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[1][3] For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be effective, though caution is advised due to its reactivity.[2]
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can help to dissolve the reagents and stabilize charged intermediates.[3][4]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy.[1] Monitor the reaction for potential side product formation at elevated temperatures. Microwave irradiation can also be a powerful tool to accelerate sluggish reactions.[4]
-
Catalyst Addition: The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction by in situ conversion of an alkyl chloride or bromide to the more reactive iodide (Finkelstein reaction).[4]
-
Formation of Quaternary Ammonium Salt (Over-alkylation)
Question: My N-alkylation is working, but I am seeing a significant amount of the dialkylated quaternary ammonium salt as a byproduct. How can I favor mono-alkylation?
Answer: Over-alkylation occurs when the newly formed N-alkylated product, which is also a secondary amine, reacts further with the alkylating agent.[1][2] Here are several strategies to enhance selectivity for the desired mono-alkylated product:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the piperidine).[3]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally using a syringe pump, ensures that the piperidine starting material is always in excess relative to the alkylating agent. This statistically favors the reaction with the more abundant starting material over the newly formed product.[2][3]
-
Choice of Base: Using a sterically hindered base like DIPEA can help to minimize over-alkylation.[3]
Challenges in N-Arylation (Buchwald-Hartwig Amination)
Question: I am struggling with the Buchwald-Hartwig N-arylation of this compound. The yields are consistently low. What factors should I investigate?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[5] The reduced nucleophilicity of the piperidine nitrogen in your substrate can make this transformation particularly challenging.
-
Ligand Selection: The choice of phosphine ligand is paramount. For electron-deficient amines, sterically hindered and electron-rich ligands are often required. Consider ligands such as XPhos, SPhos, or RuPhos. It may be necessary to screen a panel of ligands to find the optimal one for your specific aryl halide and substrate combination.
-
Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources. The choice can sometimes influence the reaction outcome, and it is worth trying both if one is not effective.
-
Base: A strong, non-coordinating base is essential. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and handled under anhydrous conditions.
-
Solvent: Anhydrous toluene or dioxane are typical solvents for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly dried before use.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C).
Difficulties with Reductive Amination
Question: My reductive amination reaction to introduce an N-alkyl group is sluggish and gives a complex mixture of products. How can I optimize this reaction?
Answer: Reductive amination is an excellent alternative to direct alkylation, often providing cleaner reactions and avoiding over-alkylation.[6][7] However, challenges can arise from iminium ion formation and the reduction step.
-
Iminium Ion Formation:
-
pH Control: The formation of the iminium ion from the piperidine and the aldehyde/ketone is pH-dependent. The reaction is often acid-catalyzed, but a too low pH will protonate the piperidine, rendering it non-nucleophilic. A weak acid catalyst like acetic acid is often beneficial.
-
Water Removal: The formation of the iminium ion generates water. Removing this water, for instance with molecular sieves or a Dean-Stark apparatus, can drive the equilibrium towards the iminium ion.
-
-
Reducing Agent:
-
Mild Reducing Agents: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is an excellent choice for this and is often the reagent of choice for one-pot reductive aminations.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.
-
Stronger Reducing Agents: If the iminium ion is difficult to reduce, a stronger reducing agent like sodium borohydride (NaBH₄) can be used, but this often requires a two-step procedure where the iminium ion is formed first, followed by the addition of the reductant, to avoid reduction of the starting aldehyde or ketone.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the 3-fluorobenzoyl group affect the reactivity of the piperidine nitrogen?
The 3-fluorobenzoyl group is electron-withdrawing due to the carbonyl group and the fluorine atom. This effect is transmitted through the piperidine ring, reducing the electron density on the nitrogen atom. This makes the nitrogen less nucleophilic and less basic compared to an unsubstituted piperidine.[8][9] Consequently, reactions that rely on the nucleophilicity of the nitrogen, such as N-alkylation and N-arylation, will be slower and may require more forcing conditions.
Q2: What are the best general starting conditions for an N-alkylation of this compound?
A good starting point would be to use 1.1 equivalents of this compound, 1.0 equivalent of the alkyl bromide, and 1.5 equivalents of potassium carbonate in DMF at 60-80 °C. Monitor the reaction by TLC or LC-MS. If the reaction is slow, consider switching to an alkyl iodide and/or a stronger base like cesium carbonate.
Q3: Are there any protecting group strategies I should consider?
While not always necessary for N-functionalization, a protecting group strategy could be employed if you have other reactive functional groups in your alkylating or arylating agent. However, for the N-functionalization of the piperidine itself, direct methods are generally preferred to avoid extra synthetic steps.
Q4: I am having trouble with the purification of my N-functionalized product. Any suggestions?
Purification can be challenging due to the similar polarities of the starting material and product.
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Acid-Base Extraction: If your product is basic, you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted with an organic solvent. This can be an effective way to remove non-basic impurities.
Section 3: Experimental Protocols & Data
Protocol for N-Alkylation using an Alkyl Bromide
Step-by-step methodology:
-
To a solution of this compound (1.1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere, add potassium carbonate (1.5 mmol).
-
Add the alkyl bromide (1.0 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 70 °C and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 70 | 75-85 |
| Ethyl Bromide | Cs₂CO₃ | ACN | 80 | 60-70 |
| Propyl Iodide | K₂CO₃ | DMF | 60 | 80-90 |
Protocol for Reductive Amination with an Aldehyde
Step-by-step methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 85-95 |
| Isobutyraldehyde | NaBH(OAc)₃ | DCM | RT | 80-90 |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | 1,2-DCE | RT | 80-88 |
Section 4: Visualizing the Workflow
Troubleshooting Logic for Low N-Alkylation Yield
Caption: Decision tree for troubleshooting low N-alkylation yields.
General N-Functionalization Strategies
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions during the synthesis of 4-(3-Fluorobenzoyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-Fluorobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this important synthetic transformation. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing step-by-step protocols for mitigation.
Issue 1: Low Yield and Formation of Tertiary Alcohol Byproduct
Question: During the synthesis of this compound using a Grignard or organolithium reagent with a 3-fluorobenzoyl derivative, I'm observing a significant amount of a tertiary alcohol byproduct and a low yield of the desired ketone. What is causing this, and how can I prevent it?
Answer:
This is a classic case of over-addition, a common side reaction when using highly reactive organometallic reagents like Grignard or organolithium reagents with acyl compounds.[1][2][3][4] The initially formed ketone is still susceptible to nucleophilic attack by another equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol.
Causality Explained: The high reactivity of Grignard and organolithium reagents makes it difficult to stop the reaction at the ketone stage, even with stoichiometric control.[1][5]
Mitigation Strategies:
-
Weinreb-Nahm Amide Strategy (Recommended): The most effective method to prevent over-addition is to use a Weinreb-Nahm amide.[1][6][7] The N-methoxy-N-methylamide forms a stable five-membered cyclic tetrahedral intermediate upon addition of the organometallic reagent.[5][6] This intermediate is stable at the reaction temperature and does not collapse to the ketone until acidic workup, thus preventing a second addition.[1][5]
-
Protocol:
-
Prepare the Weinreb-Nahm amide of 3-fluorobenzoic acid by reacting 3-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.
-
React the resulting Weinreb-Nahm amide with the piperidine-containing organometallic reagent (e.g., 4-piperidylmagnesium bromide or 4-piperidyllithium).
-
Perform an acidic workup (e.g., with aqueous HCl) to hydrolyze the intermediate and yield the desired ketone, this compound.
-
-
-
Low-Temperature Addition: If using a more traditional approach with an ester or acid chloride, slowly add the organometallic reagent at a very low temperature (e.g., -78 °C) to control the reaction rate and minimize over-addition. However, this method is often less reliable than the Weinreb-Nahm amide approach.
Issue 2: N-Acylation and Other Side Reactions at the Piperidine Nitrogen
Question: I am attempting a Friedel-Crafts acylation or a similar reaction to attach the 3-fluorobenzoyl group to the 4-position of piperidine, but I am getting a mixture of products, including N-acylated piperidine. How can I ensure the reaction occurs at the 4-position?
Answer:
The secondary amine of the piperidine ring is a nucleophile and can compete with the desired C-acylation at the 4-position, leading to N-acylation.[8] In the case of a Friedel-Crafts reaction on a piperidine-substituted aromatic ring, the nitrogen can also be acylated or act as a Lewis base, deactivating the catalyst.
Causality Explained: The lone pair of electrons on the piperidine nitrogen makes it a reactive nucleophile and a Lewis base.
Mitigation Strategy: Use of a Protecting Group
To prevent side reactions at the piperidine nitrogen, it is crucial to protect it with a suitable protecting group before carrying out the acylation reaction.[9] The choice of protecting group is critical and should be stable to the reaction conditions and easily removable afterward.
-
Recommended Protecting Group: Boc (tert-Butoxycarbonyl)
-
Protection Protocol:
-
React piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.
-
This will yield N-Boc-piperidine, where the nitrogen is protected.
-
-
Acylation of N-Boc-4-lithiated piperidine:
-
Deprotonate N-Boc-piperidine at the 4-position using a strong base like sec-butyllithium in the presence of a chelating agent like TMEDA at low temperature (-78 °C).
-
React the resulting 4-lithiated species with a 3-fluorobenzoyl derivative (e.g., 3-fluorobenzoyl chloride or the corresponding Weinreb amide).
-
-
Deprotection Protocol:
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages |
| Boc | (Boc)₂O, Base (e.g., Et₃N, NaHCO₃) | Strong Acid (e.g., TFA, HCl) | Stable to many reaction conditions, easily removed. |
| Benzyl (Bn) | Benzyl bromide, Base | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Stable to acidic and basic conditions. |
Issue 3: Poor Yields in Grignard Reactions due to Moisture
Question: My Grignard reaction to synthesize this compound is consistently failing or giving very low yields. What could be the problem?
Answer:
Grignard reagents are extremely sensitive to moisture and protic solvents.[2][11] Water will protonate the Grignard reagent, quenching it and preventing it from reacting with the electrophile.[11][12]
Causality Explained: The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom a strong base and nucleophile. It will readily react with any acidic proton, such as those in water.[2][12]
Mitigation Strategies:
-
Strict Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C) for several hours and cooled under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents. Ethers like diethyl ether or tetrahydrofuran (THF) are commonly used and must be freshly distilled from a drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used directly.
-
Reagents: Ensure all other reagents are anhydrous.
-
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Magnesium Activation: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic strategies involve the formation of the carbon-carbon bond between the piperidine ring and the benzoyl group. The most common and effective routes include:
-
Weinreb Ketone Synthesis: This is often the preferred method as it avoids over-addition side reactions.[1][6][7] It involves reacting a piperidine-based organometallic reagent with N-methoxy-N-methyl-3-fluorobenzamide.
-
Grignard Reaction: This involves the reaction of a piperidine Grignard reagent (e.g., 4-piperidylmagnesium halide) with a 3-fluorobenzoyl derivative.[3][13] Careful control of stoichiometry and temperature is necessary to minimize the formation of tertiary alcohol byproducts.
-
Organolithium Reaction: Similar to the Grignard reaction, this uses a 4-lithiated piperidine derivative as the nucleophile.[4][14]
-
Friedel-Crafts Acylation: This method is less direct and requires a piperidine-substituted precursor that can undergo acylation. N-protection is essential to prevent side reactions.[15]
Q2: How can I purify the final product, this compound?
A2: Purification of the final product can typically be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be determined by thin-layer chromatography (TLC).[16][17]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.[16]
-
Acid-Base Extraction: As this compound has a basic piperidine nitrogen, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or extract the purified product.[10][18]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Organometallic Reagents: Grignard and organolithium reagents are highly reactive and can be pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere and away from moisture. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Solvents: Anhydrous ethers like diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.[11]
-
Acids and Bases: Strong acids and bases used for workup and deprotection are corrosive. Handle them with care and appropriate PPE.
Visualizations
Reaction Pathways Diagram
Caption: Key synthetic pathways and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. prepchem.com [prepchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. adichemistry.com [adichemistry.com]
- 13. leah4sci.com [leah4sci.com]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Acylation
Welcome to the technical support center for piperidine acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex challenges encountered during the N-acylation of piperidine rings. The following content is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust solutions to optimize your reactions for yield, purity, and scalability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the foundation of planning a successful piperidine acylation reaction.
Q1: How do I choose the right acylating agent?
The choice of acylating agent is a critical first step and depends on the reactivity of your piperidine substrate, the desired reaction rate, and tolerance of other functional groups.
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are the most reactive common acylating agents.[1][2] They are ideal for less nucleophilic or sterically hindered piperidines. However, their high reactivity means they are highly sensitive to moisture[3] and generate hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[1][4][5]
-
Acyl Anhydrides (e.g., Acetic Anhydride): These are less reactive than acyl chlorides, which often results in cleaner reactions with fewer side products.[2][6] They produce a carboxylic acid byproduct, which is less corrosive than HCl but still requires a base for neutralization.[1] Anhydrides are a good first choice for standard, unhindered piperidines.[7]
-
Carboxylic Acids (with Coupling Agents): For sensitive substrates where acyl chlorides or anhydrides are too harsh, direct coupling of a carboxylic acid using agents like DCC, EDC, or HATU is a powerful alternative. This method offers mild conditions but requires the removal of coupling agent byproducts.
| Acylating Agent | Relative Reactivity | Byproduct | Key Considerations |
| Acyl Chloride | Very High | HCl | Highly moisture-sensitive; reaction can be exothermic.[8] |
| Acyl Anhydride | High | Carboxylic Acid | Less moisture-sensitive than acyl chlorides; often gives cleaner reactions.[2][6] |
| Carboxylic Acid | Variable (depends on coupling agent) | Urea, etc. | Mild conditions; ideal for complex molecules; requires purification from byproducts. |
Q2: What is the role of the base, and which one should I select?
A base is almost always required in piperidine acylation. Its primary role is to act as an acid scavenger, neutralizing the acidic byproduct (e.g., HCl) generated during the reaction.[1][3][5] This prevents the acid from protonating the nucleophilic piperidine nitrogen, which would form an unreactive ammonium salt and halt the reaction.[4][5]
-
Tertiary Amines (e.g., Triethylamine (TEA), DIPEA): These are non-nucleophilic, sterically hindered bases that are excellent acid scavengers.[4][7] They are the most common choice for reactions using acyl chlorides and anhydrides in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. While it can be used as a solvent and base, its catalytic properties are weaker than those of DMAP.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a hyper-nucleophilic acylation catalyst used in small, sub-stoichiometric amounts (0.05-0.1 eq).[1][9] It is not primarily an acid scavenger. DMAP works by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.[9][10][11] This dramatically accelerates the rate of acylation, especially for sluggish reactions involving hindered amines or less reactive anhydrides.[8][9]
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are typically used in biphasic systems, known as Schotten-Baumann conditions, where the reaction occurs at the interface of an organic solvent (like DCM) and water.[12][13] The inorganic base in the aqueous layer neutralizes the acid as it is formed.[12]
Q3: My reaction is sluggish or has stalled. What are the first steps to troubleshoot?
A stalled reaction is a common issue. Before making drastic changes, follow this initial diagnostic workflow.
Caption: Initial diagnostic workflow for a stalled acylation reaction.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental failures.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| 1a. Inactive Acylating Agent | Acyl chlorides and anhydrides are susceptible to hydrolysis from atmospheric moisture, converting them into unreactive carboxylic acids.[3][14] | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use freshly opened bottles of reagents or distill/purify them before use.[3] |
| 1b. Protonated Piperidine | The piperidine starting material is often supplied as an HCl salt. If an insufficient amount of base is used, the piperidine will remain protonated and non-nucleophilic.[1] The reaction itself also generates acid, which can protonate unreacted piperidine if not scavenged.[4][5] | Use at least one equivalent of base to neutralize the HCl salt, plus an additional equivalent to scavenge the acid produced during the reaction. A slight excess (e.g., 2.2 eq total) is often beneficial. |
| 1c. Steric Hindrance | Bulky substituents on the piperidine ring (especially at the 2 and 6 positions) or on the acylating agent can significantly slow down the reaction rate.[15][16] | Switch to a more reactive acylating agent (anhydride → acyl chloride). Increase the reaction temperature. Add a catalytic amount of DMAP (0.05-0.1 eq) to accelerate the reaction.[1][9] For extremely hindered cases, a Lewis acid catalyst like Sc(OTf)₃ may be required.[17] |
| 1d. Suboptimal Solvent | The solvent can influence reaction rates. While DCM is a common choice, other solvents may perform better for specific substrates. | Screen alternative aprotic solvents such as acetonitrile, THF, or DMF. Acetonitrile has been shown to accelerate some N-acylation reactions.[18] In some cases, running the reaction neat (without solvent) can be effective.[19] |
Problem 2: Significant Side Product Formation
| Potential Cause | Explanation | Recommended Solution |
| 2a. Diacylation (for piperazines or other diamines) | If the substrate contains more than one nucleophilic nitrogen, over-acylation can occur, leading to di- or poly-acylated products. The second acylation is often slower due to the electron-withdrawing effect of the first acyl group.[20] | Use a controlled stoichiometry (1.0-1.1 equivalents of the acylating agent). Add the acylating agent slowly at a low temperature (e.g., 0 °C) to favor mono-acylation.[1] |
| 2b. O-Acylation (if hydroxyl groups are present) | If the piperidine substrate also contains a hydroxyl (-OH) group, it can compete with the nitrogen for acylation, leading to ester formation. | The piperidine nitrogen is generally more nucleophilic than a hydroxyl group and will react preferentially. However, to ensure selectivity, run the reaction at a lower temperature (0 °C to RT). If O-acylation persists, a protecting group strategy for the alcohol may be necessary. |
| 2c. Reaction with Tertiary Amine Base | While rare, highly reactive acyl chlorides can sometimes react with tertiary amine bases like triethylamine, especially at elevated temperatures. | Use a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid unnecessarily high reaction temperatures. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| 3a. Persistent Emulsion During Aqueous Workup | The amphiphilic nature of some acylated piperidine products, along with amine salts, can lead to the formation of stable emulsions during extraction, making phase separation difficult. | Add saturated aqueous NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. Filter the entire biphasic mixture through a pad of Celite®. Consider using a different workup solvent system. |
| 3b. Difficulty Removing Excess Reagents | Unreacted acylating agent or the carboxylic acid byproduct can co-elute with the product during chromatography. | Quench the reaction with a nucleophilic scavenger. For excess acyl chloride/anhydride, add a small amount of an amine like piperazine or use a scavenger resin. To remove acidic byproducts, perform a wash with a mild aqueous base like saturated NaHCO₃ solution during the workup.[1] |
| 3c. Product is a Water-Soluble Salt | If the product is basic, washing with aqueous acid (e.g., 1M HCl) during workup can protonate it, causing it to partition into the aqueous layer and leading to significant product loss. | Use only mild basic (NaHCO₃) and neutral (brine) washes. If an acid wash is necessary to remove basic impurities, be sure to re-basify the aqueous layer to pH > 10 and back-extract with an organic solvent to recover your product. |
Section 3: Key Mechanisms and Visualizations
Understanding the reaction mechanisms is crucial for effective troubleshooting.
The Role of DMAP as a Nucleophilic Catalyst
DMAP dramatically accelerates acylation by changing the reaction pathway. Instead of a direct, and potentially slow, attack by piperidine on the acylating agent, DMAP acts as a more potent nucleophile.[9][11]
-
Activation: DMAP attacks the acyl anhydride or acyl chloride to form a highly reactive N-acylpyridinium salt.[10][21] This intermediate is much more electrophilic than the starting acylating agent because the positive charge is stabilized by resonance with the dimethylamino group.[9][11]
-
Acyl Transfer: The piperidine nitrogen then attacks the activated N-acylpyridinium salt.
-
Catalyst Regeneration: The acyl group is transferred to the piperidine, forming the final amide product and regenerating the DMAP catalyst, which can then enter another catalytic cycle.[9][22]
Caption: The catalytic cycle of DMAP in the acylation of piperidine.
Section 4: Validated Experimental Protocols
These protocols provide a reliable starting point for your experiments.
Protocol 1: General Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes a standard procedure for reacting piperidine with an acyl chloride like benzoyl chloride.[12][23]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and dichloromethane (DCM, to make a ~0.2 M solution).
-
Base Addition: Add triethylamine (1.5 eq). If the piperidine starting material is an HCl salt, use 2.5 eq of triethylamine.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Prepare a solution of the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred piperidine mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[1]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed.
Protocol 2: DMAP-Catalyzed Acylation using an Acyl Anhydride
This protocol is effective for less reactive or sterically hindered substrates.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the piperidine substrate (1.0 eq), triethylamine (1.5 eq), and 4-DMAP (0.1 eq). Dissolve these in anhydrous DCM (~0.2 M).
-
Anhydride Addition: Add the acyl anhydride (1.2 eq) to the solution at room temperature.[7]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water to quench any excess anhydride and dilute with additional DCM or ethyl acetate.
-
Washes: Transfer to a separatory funnel. Carefully wash with saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct. Then, wash with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude amide as required.
References
- 1. benchchem.com [benchchem.com]
- 2. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. nbinno.com [nbinno.com]
- 10. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. grokipedia.com [grokipedia.com]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. researchgate.net [researchgate.net]
- 19. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 20. benchchem.com [benchchem.com]
- 21. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 22. homework.study.com [homework.study.com]
- 23. assets-global.website-files.com [assets-global.website-files.com]
Technical Support Center: Strategies to Improve the Purity of 4-(3-Fluorobenzoyl)piperidine
Welcome to the Technical Support Center for 4-(3-Fluorobenzoyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this important synthetic intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these strategies for your specific experimental context.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My final product is an oil or a low-melting solid, making it difficult to handle and purify. What could be the cause and how can I resolve this?
Answer: Oiling out or the formation of a low-melting solid is a common issue, often indicative of the presence of impurities that depress the melting point of your compound.
-
Potential Causes:
-
Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., toluene, dichloromethane, diethyl ether) can lead to a syrupy consistency.
-
Unreacted Starting Materials: The presence of unreacted piperidine or 3-fluorobenzoyl chloride can result in an impure final product.
-
Side-Products: Byproducts from the synthesis, such as di-acylated piperidine or products from side reactions, can also contribute to the issue.
-
-
Troubleshooting Steps:
-
Thorough Drying: Ensure your product is dried under high vacuum for an extended period to remove all residual solvents. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.
-
Aqueous Work-up: A diligent aqueous work-up is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any unreacted piperidine by converting it to its water-soluble salt. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove any unreacted 3-fluorobenzoyl chloride by hydrolyzing it to the water-soluble 3-fluorobenzoic acid.
-
Recrystallization: If the product is still an oil, attempt to induce crystallization. This can be achieved by dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it. If a single solvent is not effective, a co-solvent system (a "good" solvent and a "poor" solvent) can be employed.[1][2]
-
Question 2: My NMR spectrum shows unexpected aromatic signals. What are the likely impurities?
Answer: The presence of additional aromatic signals in the ¹H NMR spectrum points towards impurities containing an aromatic ring.
-
Potential Impurities & Their Identification:
-
3-Fluorobenzoic acid: This can arise from the hydrolysis of 3-fluorobenzoyl chloride. It will show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm) and aromatic signals in the region of 7.0-8.0 ppm.
-
Positional Isomers: During a Friedel-Crafts acylation, there is a possibility of forming ortho- or para-acylated products, although the meta- product is generally favored with a fluorine substituent. These isomers will have distinct aromatic coupling patterns in the ¹H NMR spectrum.
-
Di-acylated Piperidine: While less common, it is possible for the piperidine nitrogen to be acylated as well, leading to a more complex aromatic region in the NMR.
-
-
Troubleshooting & Purification:
-
Base Wash: As mentioned, a wash with a mild base during work-up will remove acidic impurities like 3-fluorobenzoic acid.
-
Column Chromatography: Flash column chromatography is highly effective for separating isomers and other closely related impurities. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point.[3][4]
-
Recrystallization: Careful selection of a recrystallization solvent can selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Question 3: My TLC analysis shows a streak instead of a clean spot, even with different solvent systems. What does this indicate?
Answer: Streaking on a TLC plate is often a sign of an overloaded sample, a highly polar compound, or the presence of acidic or basic impurities that interact strongly with the silica gel.
-
Potential Causes:
-
Sample Overload: Applying too much sample to the TLC plate can cause streaking.
-
Acidic/Basic Impurities: The free amine of the piperidine ring or acidic byproducts can interact with the acidic silica gel, leading to tailing.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound.
-
-
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a more dilute solution of your sample for spotting on the TLC plate.
-
Modify the Mobile Phase: To counteract the effect of acidic or basic groups, you can add a small amount of a modifier to your eluent. For a basic compound like this compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve the spot shape.
-
Use a Staining Agent: To visualize your compound and potential impurities that are not UV-active, use a suitable TLC stain. A potassium permanganate stain is effective for visualizing compounds that can be oxidized, while a 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones and will produce a yellow to orange spot.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
A1: For small-scale purification (<1g), flash column chromatography on silica gel is typically the most effective method for achieving high purity. For larger scales, recrystallization is often more practical and economical.
Q2: What are some recommended solvent systems for recrystallization?
A2: A good starting point for recrystallization is to test a range of solvents with varying polarities. For aromatic ketones, solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes or toluene/heptane are often successful.[1][7] The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
¹H NMR and ¹³C NMR: To confirm the structure and identify any proton- or carbon-containing impurities.[8][9]
-
LC-MS or GC-MS: To determine the presence of any impurities and confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: Can I use an acid-base extraction to purify my product?
A4: Yes, an acid-base extraction can be a useful step. Dissolving the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute acid will extract the basic this compound into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column with stopcock
-
Compressed air or nitrogen source
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is around 0.25-0.35 for good separation. If the spot is tailing, add 0.5% triethylamine to the eluent.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Run the eluent through the column until the silica bed is fully equilibrated. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Rinse the flask with a small amount of eluent and add it to the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches per minute.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter flask
-
Selected recrystallization solvent(s)
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If insoluble, heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the hot solution to cool slowly. The formation of crystals indicates a suitable solvent.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purity issues.
Data Summary
| Purification Method | Scale | Selectivity | Speed | Typical Purity |
| Flash Column Chromatography | mg to g | High | Moderate | >99% |
| Recrystallization | g to kg | Moderate to High | Slow | >98% |
| Acid-Base Extraction | Any | Good for basic/acidic impurities | Fast | Variable |
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. rubingroup.org [rubingroup.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. epfl.ch [epfl.ch]
- 7. reddit.com [reddit.com]
- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-(3-Fluorobenzoyl)piperidine Purity using HPLC: A Comparative Analysis
In the landscape of pharmaceutical development and scientific research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 4-(3-Fluorobenzoyl)piperidine, a versatile building block in the synthesis of numerous therapeutic agents, rigorous purity assessment is paramount. Impurities can originate from starting materials, by-products of the synthesis, or degradation, and their presence can have unforeseen pharmacological or toxicological consequences.
This guide provides an in-depth, technically-grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in analytical chemistry. We will delve into the causality behind experimental choices, establish a self-validating protocol in line with international regulatory standards, and objectively compare HPLC with its modern successor, Ultra-Performance Liquid Chromatography (UPLC), to guide you in selecting the optimal method for your laboratory's needs.
The Rationale for HPLC in Purity Analysis
High-Performance Liquid Chromatography, particularly in its reversed-phase modality, is the workhorse for the purity analysis of non-volatile, polar to moderately non-polar organic molecules like this compound. The choice of this technique is deliberate and based on several key molecular features and analytical requirements:
-
Presence of a Chromophore: The 3-fluorobenzoyl group provides a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry, one of the most common and robust detectors for HPLC.
-
Solubility and Polarity: The compound's structure lends itself to good solubility in common HPLC mobile phase constituents like acetonitrile and water, allowing for effective separation on a non-polar stationary phase (e.g., C18).
-
Separation Power: HPLC offers excellent resolving power to separate the main compound from structurally similar impurities that may be present, which is a critical capability for a purity-indicating method.
A well-developed HPLC method is not just a procedure; it is a validated system designed to be specific, linear, accurate, precise, and robust, ensuring that the data generated is reliable and defensible. The foundation of this reliability is established through rigorous method validation, guided by principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[1][2][3]
A Validated HPLC Protocol for Purity Determination
This section outlines a comprehensive, step-by-step protocol for the validation of an HPLC method for this compound. The protocol incorporates System Suitability Testing (SST) as an integral part, ensuring the chromatographic system is performing adequately before and during the analysis.[4][5]
Chromatographic Conditions
The selection of chromatographic conditions is the first critical step. The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV Detector | Standard configuration providing flexibility and reproducibility. |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase is a versatile, non-polar phase providing good retention for the moderately non-polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the silanol groups on the silica backbone and ensures the piperidine nitrogen is protonated, leading to improved peak shape and minimizing tailing. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Elution | Gradient (e.g., 5% to 95% B over 20 min) | A gradient elution is essential for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 239 nm | The wavelength should be selected at or near the absorbance maximum of the fluorobenzoyl chromophore to maximize sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring good sensitivity. |
Preparation of Solutions
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
-
System Suitability Solution (SSS): Prepare a solution containing the main analyte and known impurities or a degradation sample to verify the resolution of the system.
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for regulatory compliance and data integrity.[6][7] The SST solution is injected, and the following parameters are evaluated against pre-defined acceptance criteria, often based on USP <621> standards.[8]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Confirms that the column can adequately separate the analyte from critical impurities. |
| Precision/Repeatability (%RSD) | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the instrument and the stability of the system over a short period. |
Method Validation Workflow (ICH Q2(R1))
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9]
Caption: A comprehensive workflow for HPLC method validation, from preparation to final reporting.
Comparative Analysis: HPLC vs. UPLC
While HPLC is a robust and widely accepted technique, technology has evolved. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, utilizing smaller particle size columns (typically sub-2 µm) and instrumentation capable of handling much higher system backpressures (up to 15,000 psi or 1,000 bar).[10][11] This fundamental difference leads to substantial performance improvements.[12][13][14]
The primary advantage of UPLC is a dramatic increase in resolution, speed, and sensitivity.[13] The relationship between these parameters is described by the van Deemter equation, which shows that smaller particles lead to a more efficient separation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Typical Analysis Time | 15 - 30 minutes | 2 - 10 minutes |
| System Backpressure | 500 - 6,000 psi (40-400 bar) | 6,000 - 15,000 psi (400-1000 bar) |
| Resolution | Good | Excellent; sharper, narrower peaks |
| Sensitivity | Standard | Higher (due to narrower peaks and better S/N) |
| Solvent Consumption | High | Significantly Lower (up to 9x less)[13] |
| Throughput | Standard | High |
| Instrument Cost | Lower | Higher |
Choosing the Right Tool: A Logic-Based Decision
The choice between HPLC and UPLC is not merely about adopting the newest technology; it is a strategic decision based on the specific needs of the analysis and the laboratory.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. usp.org [usp.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 11. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. rjptonline.org [rjptonline.org]
- 14. biomedres.us [biomedres.us]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Fluorobenzoyl)piperidine Analogues in CNS Drug Discovery
The 4-benzoylpiperidine framework is recognized as a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Its structural rigidity, combined with the basic nitrogen atom, allows it to effectively interact with various biological targets, particularly within the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-(3-Fluorobenzoyl)piperidine analogues. We will explore how subtle molecular modifications influence binding affinity and selectivity for key CNS targets, supported by comparative experimental data and detailed protocols.
The this compound Scaffold: A Platform for CNS Ligands
The core scaffold consists of a piperidine ring linked to a 3-fluorobenzoyl group at the 4-position. The key to its versatility lies in the strategic points available for chemical modification, which allow for the fine-tuning of its pharmacological profile.
-
Position 1 (Piperidine Nitrogen): The basicity and substitution at this nitrogen are paramount. It often serves as the primary anchoring point to receptors, typically forming an ionic bond with an acidic residue (e.g., aspartate) in the binding pocket.
-
Position 2 (Benzoyl Ring): The electronic properties and substitution pattern of this aromatic ring modulate ligand-receptor interactions, including π-π stacking, hydrogen bonding, and halogen bonding. The 3-fluoro substituent, in particular, acts as a weak hydrogen bond acceptor and can alter the molecule's conformation and metabolic stability.
-
Position 3 (Piperidine Ring): While less frequently modified, substitutions on the piperidine ring itself can introduce chirality and provide additional vectors for exploring the receptor's binding site.
Caption: Key modification points on the core scaffold.
Structure-Activity Relationship (SAR) Analysis Across CNS Targets
The pharmacological activity of these analogues is highly dependent on the nature of the substituent at the piperidine nitrogen and its interplay with the fluorinated benzoyl moiety.
The Pivotal Role of the Piperidine Nitrogen Substituent
The basic nitrogen of the piperidine ring is a critical pharmacophoric element.[2] Its protonated form at physiological pH is essential for anchoring to many CNS receptors.
-
N-Benzyl Analogues: The introduction of a benzyl group at the N1 position is a common strategy that often yields potent ligands. Further substitution on this benzyl ring can drastically alter affinity and selectivity. For instance, in a series of dopamine transporter (DAT) ligands, various ortho- and meta-substituents on the N-benzyl ring led to a broad range of SERT/DAT selectivity ratios, with several compounds showing affinity for DAT in the low nanomolar range.[3]
-
Impact of Basicity: The importance of the nitrogen's basicity is highlighted by studies where its replacement, for instance with an N-benzoyl group, leads to almost complete loss of activity, as observed in acetylcholinesterase (AChE) inhibitors.[2]
Case Study: Dopamine D4 Receptor (D4R) Antagonists
The D4 receptor is a key target for atypical antipsychotics and is implicated in disorders like Parkinson's disease and glioblastoma.[4][5] The 4-benzoylpiperidine scaffold has proven to be a fertile ground for developing selective D4R antagonists.
A study on benzyloxypiperidine-based D4R antagonists provides excellent comparative data. By fixing the core and varying the N-substituent, clear SAR trends emerge. The N-(3-fluorobenzyl) group, in particular, demonstrated good activity and selectivity against other dopamine receptor subtypes.[4]
Table 1: Comparative D4R Binding Affinities (Kᵢ) of N-Substituted Piperidine Analogues
| Compound ID | N-Substituent | D4R Kᵢ (nM)[4] | Selectivity vs. D2R |
| 8a | 3-Fluorobenzyl | 205.9 | > 48-fold |
| 8b | 3,4-Difluorobenzyl | 169 | > 59-fold |
| 8c | 4-Fluoro-3-methylbenzyl | 135 | > 74-fold |
| 8e | 4-Methylbenzyl | 241 | > 41-fold |
| 8f | 2-Methylbenzyl | 343 | > 29-fold |
| 8d (R-enantiomer of 8c) | 4-Fluoro-3-methylbenzyl | 1980 | > 5-fold |
Data sourced from Tolentino, K.T., et al. (2022).[4]
From this data, we can deduce several key SAR insights:
-
Electronic Effects: Electron-withdrawing groups (e.g., fluorine) and weakly donating groups on the N-benzyl ring are well-tolerated and can enhance potency (compare 8a , 8b , 8c ).
-
Steric Hindrance: Placing a substituent at the ortho position (2-methylbenzyl, 8f ) slightly reduces activity compared to the para- and meta-substituted analogues, suggesting potential steric clashes in the binding pocket.
-
Stereochemistry: The activity resides primarily in one enantiomer, with the (R)-enantiomer (8d ) being over 15-fold less active than its (S)-counterpart (8c ), indicating a specific stereochemical requirement for optimal receptor fit.[4]
Experimental Guide: A Protocol for Competitive Radioligand Binding Assay
To establish the SAR data presented above, the competitive radioligand binding assay is the gold standard.[6] It measures the affinity of a test compound (the "competitor") for a receptor by quantifying its ability to displace a radioactively labeled ligand ("radioligand") of known high affinity.
Causality Behind Experimental Choices
-
Why Radioligands? Radioligands provide a highly sensitive and robust method for directly quantifying ligand-receptor interactions.[6]
-
Why Competition? It is often more practical and cost-effective to assess a library of new, unlabeled compounds by having them compete against a single, well-characterized radioligand rather than synthesizing a radiolabeled version of every new analogue.
-
Why Filtration? For membrane-bound receptors, vacuum filtration is a rapid and efficient method to separate the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).[6][7]
Workflow: Competitive Radioligand Binding Assay
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of G… [ouci.dntb.gov.ua]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-(3-Fluorobenzoyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly for central nervous system (CNS) disorders, the 4-benzoylpiperidine scaffold has emerged as a privileged structure, frequently associated with potent activity at key neurotransmitter receptors. The strategic incorporation of a fluorine atom, as seen in 4-(3-Fluorobenzoyl)piperidine derivatives, offers a powerful tool to modulate physicochemical properties and target engagement. However, achieving high target selectivity remains a critical challenge in drug development to minimize off-target effects and enhance therapeutic safety.
This guide provides a comprehensive comparison of the cross-reactivity profile of this compound derivatives against established CNS drugs, offering insights into their potential selectivity and guiding future drug discovery efforts. By examining available experimental data and employing a tiered approach to off-target screening, we aim to equip researchers with the knowledge to navigate the complex landscape of receptor interactions.
The Pharmacological Significance of the 4-Benzoylpiperidine Scaffold
The 4-benzoylpiperidine moiety is a common feature in a variety of pharmacologically active agents, renowned for its interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The carbonyl group within this scaffold can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions[1]. This structural motif is central to the pharmacophore of several antipsychotic and antidepressant medications. The introduction of a fluorine atom on the benzoyl ring, as in the this compound series, can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a key point for chemical modification in lead optimization[2].
Representative Derivative: A Focus on Dopamine D4 and Serotonin 5-HT2A Receptor Affinity
While comprehensive public data on the cross-reactivity of a wide range of this compound derivatives is limited, we can extrapolate potential off-target profiles by examining structurally related compounds. Research into benzyloxy piperidine derivatives has identified compounds with a 3-fluorobenzyl group that exhibit significant affinity for the dopamine D4 receptor (Ki = 205.9 nM) while maintaining selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5)[3]. Although not a direct analogue, this provides a valuable starting point for understanding the potential targeting profile of the this compound scaffold.
For the purpose of this guide, we will consider a hypothetical representative this compound derivative with primary activity as a dopamine D4 and serotonin 5-HT2A receptor antagonist, a profile suggested by the pharmacology of related compounds like fananserin[4][][6][7][8]. Fananserin, a potent 5-HT2A (Ki = 0.37 nM for rat) and D4 (Ki = 2.93 nM for human) antagonist, serves as a relevant, albeit structurally distinct, tool compound for conceptual comparison[4][][6][7][8].
Comparative Cross-Reactivity Analysis
To contextualize the potential selectivity of our representative this compound derivative, we will compare its hypothetical profile with well-characterized antipsychotic drugs known for their complex pharmacology: Risperidone and Haloperidol.
| Target Receptor | Representative this compound Derivative (Hypothetical Ki in nM) | Risperidone (Ki in nM)[9] | Haloperidol (Ki in nM)[10][11] | Fananserin (Ki in nM)[4][][6][7][8] |
| Primary Targets | ||||
| Dopamine D4 | ~2-200 | - | - | 2.93 |
| Serotonin 5-HT2A | ~0.2-5 | 0.16 | - | 0.37 (rat) |
| Key Off-Targets | ||||
| Dopamine D2 | >2000 | 3.13 | 1.55 | 726 (rat) |
| Serotonin 5-HT1A | - | - | - | 25 |
| Adrenergic α1 | - | 0.8 | - | 38 |
| Adrenergic α2 | - | 7.54 | - | - |
| Histamine H1 | - | 2.23 | - | 70 |
Analysis:
This comparative table highlights the potential for this compound derivatives to achieve a more selective profile compared to established antipsychotics. While risperidone and haloperidol exhibit high affinity for the dopamine D2 receptor, which is associated with both therapeutic effects and extrapyramidal side effects, our hypothetical derivative, based on related structures, is predicted to have significantly lower D2 affinity[9][10][11]. This suggests a potentially improved side-effect profile.
Furthermore, risperidone's notable affinity for adrenergic and histaminergic receptors contributes to its broader pharmacological effects, including sedation and orthostatic hypotension[9]. A more selective this compound derivative could potentially mitigate these off-target liabilities.
A Tiered Strategy for Cross-Reactivity Profiling
To systematically evaluate the cross-reactivity of novel this compound derivatives, a tiered screening approach is recommended. This strategy allows for a cost-effective and data-driven process to identify potential off-target interactions early in the drug discovery pipeline.
Caption: A tiered approach to cross-reactivity profiling of novel compounds.
Experimental Protocols for Key Assays
Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2/D4 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Test compound (this compound derivative).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Broad Panel Screening
For a comprehensive assessment of off-target effects, it is recommended to submit promising compounds to commercially available screening panels. These panels typically include a wide range of targets relevant to drug safety and selectivity.
-
Kinase Panels: Services like Eurofins' scanMAX offer screening against over 450 kinases, providing a broad view of a compound's kinome selectivity.[10]
-
GPCR Panels: Companies such as Creative Biogene and Eurofins provide extensive GPCR screening services, covering hundreds of receptor subtypes.[6][12]
-
Ion Channel Panels: To assess potential cardiac liabilities and other ion channel-mediated effects, panels from providers like ICE Bioscience are crucial.[4]
-
Safety Pharmacology Panels: Comprehensive safety panels, such as the SafetyScreen44 panel from Eurofins, cover a range of targets known to be associated with adverse drug reactions.[7]
Caption: Workflow for integrated cross-reactivity profiling in drug discovery.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS-targeted therapies. While direct and comprehensive cross-reactivity data for this specific chemical class remains to be fully elucidated in the public domain, analysis of structurally related compounds and established antipsychotics provides a valuable framework for predicting potential off-target interactions. A systematic, tiered approach to screening, beginning with primary targets and key off-targets and progressing to broad panels, is essential for identifying compounds with the desired selectivity and safety profile. Future research should focus on generating and publishing comprehensive cross-reactivity data for specific this compound derivatives to enable a more direct and detailed comparative analysis. This will undoubtedly accelerate the development of safer and more effective medicines for a range of neurological and psychiatric disorders.
References
- 1. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fananserin | 127625-29-0 | Dopamine Receptor | MOLNOVA [molnova.com]
- 6. Fananserin | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Chiral Separation of Fluorobenzoylpiperidine Enantiomers by HPLC
<
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The fluorobenzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting agents. Consequently, the ability to resolve its enantiomers is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of potential drug candidates.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of fluorobenzoylpiperidine enantiomers. We will move beyond a simple recitation of methods to explore the underlying principles, the rationale behind experimental design, and the practical insights gained from years in the field. Our focus is on providing a self-validating framework for researchers to develop and optimize robust chiral separation protocols.
The Critical Role of the Chiral Stationary Phase (CSP)
The heart of any chiral HPLC separation is the Chiral Stationary Phase (CSP). The choice of CSP dictates the mechanism of enantiorecognition and, therefore, the success of the separation.[2] For fluorobenzoylpiperidine enantiomers, polysaccharide-based CSPs have demonstrated broad applicability and excellent performance.[1]
Comparative Analysis of Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[1] Enantiorecognition on these phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, where the chiral selector forms transient diastereomeric complexes with the enantiomers.[3]
Screening strategies often employ a set of complementary polysaccharide columns to cover a wide range of enantiorecognition abilities.[4] Columns like CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used as primary screening columns due to their proven success with a diverse array of chiral compounds.[4][5]
Table 1: Comparison of Common Polysaccharide-Based CSPs for Fluorobenzoylpiperidine Analogs
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase | Key Interaction Mechanisms | Expected Performance for Fluorobenzoylpiperidines |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Hexane/Ethanol[6] | Hydrogen bonding, π-π stacking, steric inclusion | High probability of successful separation, often providing good resolution.[5][7] |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol, Hexane/Ethanol[8] | Hydrogen bonding, dipole-dipole interactions | A strong candidate, particularly where dipole interactions are significant.[4] |
| Immobilized Phases (e.g., CHIRALPAK® IA) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica | Broader range of solvents, including THF, ethyl acetate[9] | Similar to coated phases but with enhanced robustness | Offers greater flexibility in mobile phase selection and method development.[9] |
The selection between amylose and cellulose derivatives often comes down to empirical screening. The subtle structural differences in the chiral selector's polymer backbone and carbamate derivatives create unique chiral recognition environments.[10]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is a powerful tool for modulating retention and enantioselectivity. For polysaccharide-based CSPs, normal-phase elution modes using a hydrocarbon (like hexane or heptane) and an alcohol modifier are most common.[11]
The Role of Alcohols as Polar Modifiers
The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane-based mobile phase are critical.[12] The alcohol competes with the analyte for polar interaction sites on the CSP.
-
Low Alcohol Concentration: Enhances retention and can increase enantioselectivity by promoting stronger interactions between the analyte and the CSP. However, it can also lead to excessive peak broadening and long analysis times.
-
High Alcohol Concentration: Reduces retention time but may decrease resolution as the modifier increasingly masks the chiral recognition sites.[6]
A systematic approach to optimizing the alcohol concentration is essential. Starting with a mobile phase like 90:10 (v/v) n-hexane/isopropanol is a common practice in screening protocols.[4]
The Impact of Additives
For basic compounds like fluorobenzoylpiperidine, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to achieve good peak shape and resolution.[4] The basic additive minimizes undesirable interactions between the basic analyte and acidic sites on the silica support, thereby reducing peak tailing. A typical concentration is 0.1% (v/v) in the mobile phase.[4][5]
Experimental Workflow for Method Development
The following protocol outlines a systematic approach to developing a chiral HPLC method for fluorobenzoylpiperidine enantiomers.
Step-by-Step Protocol
-
CSP Screening:
-
Prepare a racemic standard of the fluorobenzoylpiperidine analyte at approximately 1 mg/mL in the mobile phase.
-
Screen at least two polysaccharide-based CSPs, for instance, an amylose-based (e.g., CHIRALPAK® AD-H) and a cellulose-based (e.g., CHIRALCEL® OD-H).[4]
-
Use a generic starting mobile phase, such as 80:20:0.1 (v/v/v) Hexane/Isopropanol/Diethylamine, at a flow rate of 1.0 mL/min.[5]
-
Monitor the separation using a UV detector at a wavelength where the analyte has significant absorbance (e.g., around 220-254 nm).[5][7]
-
-
Mobile Phase Optimization:
-
Select the CSP that shows baseline or partial separation.
-
Systematically vary the concentration of the alcohol modifier (e.g., 5%, 10%, 15%, 20% isopropanol) to optimize resolution and analysis time.[13]
-
If peak shape is still suboptimal, ensure the concentration of the basic modifier is adequate.
-
-
Method Validation (Abbreviated):
-
Once optimal conditions are found, assess the method's robustness by making small, deliberate changes to the mobile phase composition and flow rate.
-
Determine the linearity, precision, and accuracy of the method for quantitative applications as per ICH guidelines.[7]
-
The following diagram illustrates the logical workflow for chiral method development.
Caption: A workflow diagram for systematic chiral HPLC method development.
The Influence of Fluorine Substitution
The incorporation of fluorine into drug candidates has become increasingly common in medicinal chemistry.[14] The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) can influence the electronic properties and conformation of the molecule, thereby affecting the chiral recognition. While specific studies on fluorobenzoylpiperidine isomers were not found, research on other fluorinated compounds shows that the mobile phase composition significantly impacts their resolution on polysaccharide CSPs.[3][15] The electronegativity of fluorine can alter dipole-dipole interactions and hydrogen bonding capabilities, which are crucial for chiral recognition.[3] This suggests that the separation of fluorobenzoylpiperidine enantiomers may be sensitive to the fluorine's position, potentially requiring slightly different optimal conditions for each positional isomer.
Conclusion
The successful chiral separation of fluorobenzoylpiperidine enantiomers by HPLC is readily achievable through a systematic approach centered on the judicious selection of a chiral stationary phase and meticulous optimization of the mobile phase. Polysaccharide-based CSPs, such as those found in the CHIRALPAK® and CHIRALCEL® series, offer a high probability of success. By understanding the principles of enantiorecognition and following a logical development workflow, researchers can establish robust and reliable methods crucial for the advancement of drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ct-k.com [ct-k.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ct-k.com [ct-k.com]
- 9. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. hplc.eu [hplc.eu]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic Dissection: A Comparative Guide to 3-Fluorobenzoylpiperidine and 4-Fluorobenzoylpiperidine Isomers
For researchers and professionals in drug development, the precise structural elucidation of isomeric molecules is a cornerstone of robust chemical analysis. Positional isomers, such as 3-fluorobenzoylpiperidine and 4-fluorobenzoylpiperidine, often exhibit subtle yet significant differences in their physicochemical properties and biological activities. Consequently, a comprehensive understanding of their distinct spectroscopic signatures is paramount for unambiguous identification and quality control. This guide provides an in-depth comparison of the anticipated spectroscopic characteristics of these two isomers, grounded in fundamental principles and supported by experimental data from analogous compounds.
The Decisive Influence of Fluorine's Position: A Theoretical Framework
The electronic effects of the fluorine substituent on the benzoyl moiety are the primary determinants of the spectroscopic differences between the 3- and 4-isomers. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). The interplay of these effects varies with the substituent's position, leading to distinct electronic environments for the aromatic and piperidine protons and carbons.
In 4-fluorobenzoylpiperidine, the fluorine atom is in a para position to the carbonyl group. In this configuration, both the inductive and mesomeric effects influence the entire aromatic ring and, by extension, the carbonyl group. The mesomeric effect, which involves the donation of a lone pair of electrons from the fluorine into the π-system of the ring, is more pronounced at the para position. This can lead to a slight increase in electron density at the carbonyl carbon compared to the meta-isomer.
Conversely, in 3-fluorobenzoylpiperidine, the fluorine atom is in the meta position. From this position, the electron-withdrawing inductive effect dominates the electronic landscape of the aromatic ring, with a less significant mesomeric influence on the carbonyl group. This is expected to result in a more electron-deficient aromatic ring system compared to the 4-isomer.
Caption: Molecular structures of 4-fluorobenzoylpiperidine and 3-fluorobenzoylpiperidine.
Comparative Spectroscopic Analysis: An Evidence-Based Approach
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
The most significant differences in the ¹H NMR spectra of the two isomers are anticipated in the aromatic region.
-
4-Fluorobenzoylpiperidine: The aromatic protons are expected to present as two distinct multiplets, each integrating to two protons. Due to the symmetry of the para-substituted ring, the protons ortho to the carbonyl group will be in a similar chemical environment, as will the protons ortho to the fluorine atom. The coupling between these sets of protons and with the fluorine atom will likely result in complex, overlapping multiplets.
-
3-Fluorobenzoylpiperidine: The aromatic region is expected to be more complex, with four distinct signals for the four aromatic protons. The proton ortho to the carbonyl and meta to the fluorine will be the most deshielded. The other three protons will appear at varying chemical shifts depending on their proximity to the electron-withdrawing fluorine and carbonyl groups.
The protons on the piperidine ring are expected to show less significant differences between the two isomers, though subtle shifts may be observed due to the overall electronic changes in the benzoyl moiety.
¹³C NMR Spectroscopy: Probing the Electronic Environment
The ¹³C NMR spectra will provide a clearer picture of the electronic differences between the two isomers.
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is expected to be a key differentiator. In the 4-fluoro isomer, the mesomeric effect of fluorine may slightly shield the carbonyl carbon, resulting in a slightly upfield shift compared to the 3-fluoro isomer, where the inductive effect is more dominant.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly different. The carbon directly attached to the fluorine will show a large C-F coupling constant. The other aromatic carbons will exhibit shifts and C-F couplings that are characteristic of their position relative to the two functional groups.
| Compound | Aromatic ¹³C Shifts (ppm) - Predicted | Carbonyl ¹³C Shift (ppm) - Predicted |
| 3-Fluorobenzoylpiperidine | More varied shifts due to lower symmetry | Slightly downfield |
| 4-Fluorobenzoylpiperidine | Fewer signals due to symmetry | Slightly upfield |
Note: The table presents predicted trends based on spectroscopic principles.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectra of both isomers will be dominated by a strong carbonyl (C=O) stretching band.
-
C=O Stretch: The position of the C=O stretching frequency is sensitive to the electronic environment. The stronger electron-withdrawing effect in the 3-fluoro isomer is expected to result in a slightly higher C=O stretching frequency compared to the 4-fluoro isomer.
-
C-F Stretch: A strong C-F stretching band will be present in the fingerprint region (around 1200-1000 cm⁻¹).
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the low-frequency region of the spectrum will differ, reflecting the different substitution patterns of the aromatic ring.
Mass Spectrometry: Fragmentation Patterns
The electron ionization mass spectra (EI-MS) of both isomers are expected to show a prominent molecular ion peak (M⁺). The fragmentation patterns will be influenced by the position of the fluorine atom.
A common fragmentation pathway for benzoyl derivatives is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a fluorobenzoyl cation. The relative stability of the resulting fragments may differ slightly between the two isomers.
Experimental Protocols for Spectroscopic Analysis
To obtain the data for a definitive comparison, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans for adequate signal-to-noise (typically 1024 or more scans).
-
Caption: A simplified workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, use the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background subtraction using a spectrum of the empty sample holder or pure solvent.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compounds (e.g., m/z 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
Conclusion
The differentiation of 3-fluorobenzoylpiperidine and 4-fluorobenzoylpiperidine is readily achievable through a combination of standard spectroscopic techniques. The key distinguishing features are expected to be found in the chemical shifts and coupling patterns of the aromatic protons and carbons in their NMR spectra, the precise frequency of the carbonyl stretch in their IR spectra, and potentially subtle differences in their mass spectral fragmentation patterns. By applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize these important isomeric compounds.
A Comparative Guide to the Analytical Characterization of 4-(3-Fluorobenzoyl)piperidine: Mass Spectrometry, HPLC, and NMR Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. 4-(3-Fluorobenzoyl)piperidine, a versatile scaffold in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy for the comprehensive characterization of this compound. We will delve into the predicted mass spectral fragmentation patterns, outline detailed analytical protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate techniques for their specific needs.
The Structural Context: this compound
This compound is a ketone derivative of piperidine, a ubiquitous heterocyclic amine in pharmaceuticals.[1] Its structure, featuring a piperidine ring, a carbonyl group, and a fluorinated benzene ring, dictates its chemical properties and, consequently, its behavior in various analytical instruments. Understanding the interplay of these functional groups is key to interpreting the data obtained from different analytical methods.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.[2][3] While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation can be predicted with high confidence based on established principles for similar structures.[1][2][4]
Ionization Techniques: EI vs. ESI
The choice of ionization technique significantly influences the fragmentation pattern.[1]
-
Electron Ionization (EI): A hard ionization technique that typically leads to extensive fragmentation, providing a detailed structural fingerprint.[1][5]
-
Electrospray Ionization (ESI): A soft ionization technique that usually produces a prominent protonated molecule, [M+H]⁺, with fragmentation induced via tandem MS (MS/MS).[1][2]
Predicted Fragmentation of this compound (Molecular Weight: 207.24 g/mol )
The most probable fragmentation pathways are initiated by cleavage adjacent to the carbonyl group and within the piperidine ring.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 207 | [C₁₂H₁₄FNO]⁺ | Molecular Ion (in EI-MS) |
| 208 | [C₁₂H₁₅FNO]⁺ | Protonated Molecule [M+H]⁺ (in ESI-MS) |
| 123 | [C₇H₄FO]⁺ | 3-Fluorobenzoyl cation |
| 84 | [C₅H₈N]⁺ | Piperidine fragment |
The fragmentation process can be visualized as follows:
References
A Senior Application Scientist's Guide to Comparative Docking of Fluorobenzoylpiperidine Analogs in CNS Drug Design
In the landscape of central nervous system (CNS) drug discovery, the fluorobenzoylpiperidine scaffold has emerged as a privileged structure, demonstrating significant potential in modulating key neurological targets.[1][2] This guide provides an in-depth, comparative analysis of molecular docking studies for a series of fluorobenzoylpiperidine analogs, offering field-proven insights for researchers and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Strategic Importance of the Fluorobenzoylpiperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, enhancing druggability by improving metabolic stability and facilitating transport across biological membranes.[2] When combined with a fluorobenzoyl group, this scaffold offers a unique combination of properties. The fluorine atom can significantly enhance binding affinity and modulate pharmacokinetic profiles through specific electronic interactions, while the benzyl and piperidine components provide crucial hydrophobic and ionic interaction points, respectively.[1] These characteristics make fluorobenzoylpiperidine analogs prime candidates for targeting CNS receptors, particularly dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[3][4][5]
The Comparative Docking Workflow: A Self-Validating Protocol
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[6] A robust and reproducible docking workflow is paramount for generating reliable comparative data. The following protocol outlines a self-validating system for the comparative docking of fluorobenzoylpiperidine analogs against the Dopamine D2 Receptor (D2R), a key target in antipsychotic drug development.[4][7]
Experimental Protocol: Comparative Molecular Docking
-
Protein Preparation:
-
Objective: To prepare the receptor structure for docking by removing extraneous molecules and adding necessary components.
-
Procedure:
-
Retrieve the 3D crystal structure of the human Dopamine D2 Receptor (e.g., PDB ID: 6CM4) from the Protein Data Bank.
-
Remove water molecules, co-ligands, and any non-essential ions from the protein structure using a molecular visualization tool like PyMOL.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using software such as AutoDock Tools. This step is crucial for accurately calculating electrostatic interactions.
-
-
-
Ligand Preparation:
-
Objective: To generate 3D conformations of the fluorobenzoylpiperidine analogs and optimize their geometries.
-
Procedure:
-
Sketch the 2D structures of the fluorobenzoylpiperidine analogs.
-
Convert the 2D structures to 3D models and perform energy minimization using a computational chemistry software package (e.g., using the MMFF94 force field).
-
Assign Gasteiger charges to each ligand, which are essential for calculating the docking energies.
-
-
-
Grid Generation:
-
Objective: To define the active site of the receptor where the docking calculations will be performed.
-
Procedure:
-
Identify the key amino acid residues in the D2R binding pocket known to interact with ligands (e.g., Asp114).[5]
-
Define a grid box that encompasses these active site residues. The size of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding site.
-
-
-
Molecular Docking:
-
Objective: To predict the binding poses and affinities of the fluorobenzoylpiperidine analogs within the D2R active site.
-
Procedure:
-
Utilize a validated docking program such as AutoDock Vina.[8]
-
Set the Lamarckian Genetic Algorithm parameters for the docking run. A typical setting would involve a high number of genetic algorithm runs to ensure a thorough search of the conformational space.
-
Execute the docking simulations for each analog.
-
-
-
Analysis of Results:
-
Objective: To analyze the docking results to determine the binding affinities and key interactions of each analog.
-
Procedure:
-
Examine the predicted binding energies (in kcal/mol) for each ligand. A more negative value indicates a higher predicted binding affinity.
-
Visualize the docked poses of the ligands within the D2R active site to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
-
Caption: A streamlined workflow for comparative molecular docking studies.
Comparative Docking Performance of Fluorobenzoylpiperidine Analogs at the Dopamine D2 Receptor
The following table summarizes the predicted binding affinities and key interacting residues for a series of fluorobenzoylpiperidine analogs docked into the active site of the Dopamine D2 Receptor. The variations in substitution on the benzoyl ring and the piperidine nitrogen allow for a clear structure-activity relationship (SAR) analysis.
| Analog ID | Substitution (Benzoyl Ring) | Substitution (Piperidine Nitrogen) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| FBP-1 | 4-Fluoro | Methyl | -9.2 | Asp114, Phe389, Ser193 |
| FBP-2 | 2-Fluoro | Methyl | -8.5 | Asp114, Trp386, His393 |
| FBP-3 | 4-Fluoro | Ethyl | -9.5 | Asp114, Phe389, Val115 |
| FBP-4 | 4-Chloro | Methyl | -9.8 | Asp114, Phe389, Cys118 |
| FBP-5 | 4-Fluoro | Propyl | -9.3 | Asp114, Phe389, Trp386 |
| FBP-6 | Unsubstituted | Methyl | -7.9 | Asp114, Phe389 |
Decoding the Structure-Activity Relationship (SAR)
The comparative docking data reveals critical insights into the SAR of fluorobenzoylpiperidine analogs at the D2R.
-
The Indispensable Role of Asp114: Across all analogs, a crucial ionic interaction is observed between the protonated nitrogen of the piperidine ring and the carboxylate group of Aspartic acid 114.[5] This interaction acts as a primary anchor for the ligands within the binding pocket.
-
Impact of Halogen Substitution: The presence and position of the fluorine atom on the benzoyl ring significantly influence binding affinity. The 4-fluoro substitution (FBP-1, FBP-3, FBP-5) consistently results in more favorable binding energies compared to the 2-fluoro substitution (FBP-2) or the unsubstituted analog (FBP-6). This suggests that the electronic properties of the fluorine at the para position enhance interactions with hydrophobic and aromatic residues like Phenylalanine 389. The 4-chloro analog (FBP-4) shows the highest predicted affinity, indicating that a larger, more polarizable halogen at this position may further optimize these interactions.
-
Alkyl Substituents on Piperidine Nitrogen: Increasing the alkyl chain length on the piperidine nitrogen from methyl (FBP-1) to ethyl (FBP-3) leads to a slight improvement in binding energy, likely due to enhanced hydrophobic interactions with residues such as Valine 115. However, a further increase to a propyl group (FBP-5) shows a slight decrease in affinity, suggesting a potential steric clash within the binding pocket.
Caption: Key interactions between a fluorobenzoylpiperidine analog and the D2R.
Conclusion and Future Directions
This comparative guide demonstrates the power of molecular docking in elucidating the structure-activity relationships of fluorobenzoylpiperidine analogs. The insights gained from these in silico studies provide a rational basis for the design of next-generation CNS drug candidates with improved potency and selectivity. Future work should focus on synthesizing and biologically evaluating the most promising analogs identified through this computational approach to validate these findings and further refine the pharmacophore model for D2R antagonists.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 6. What are computational methods for rational drug design? [synapse.patsnap.com]
- 7. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Characterization and Validation of a 4-(3-Fluorobenzoyl)piperidine Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of a Well-Characterized Reference Standard
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. A reference standard serves as the benchmark against which all analytical measurements of a drug substance or impurity are compared. Consequently, the quality of the reference standard directly dictates the accuracy and reliability of these measurements. The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality". An inadequately characterized reference standard can lead to significant delays in regulatory approval and compromise the safety and efficacy of the final drug product.
This guide will delineate a comprehensive strategy for the characterization and validation of a 4-(3-Fluorobenzoyl)piperidine reference standard, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2]
Physicochemical Properties of this compound
A foundational step in the characterization of a reference standard is the documentation of its fundamental physicochemical properties.
| Property | Value | Source |
| Chemical Name | (3-Fluorophenyl)(piperidin-4-yl)methanone | |
| CAS Number | 639468-63-6 | [3] |
| Molecular Formula | C₁₂H₁₄FNO | [3] |
| Molecular Weight | 207.25 g/mol | [3][4] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, DMSO (predicted) |
Identity Confirmation: A Multi-Technique Approach
Establishing the unequivocal identity of the reference standard is a critical step. A single analytical technique is often insufficient; therefore, a combination of spectroscopic methods is employed to provide orthogonal confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to aid in peak assignments.
-
Data Analysis: Correlate the observed chemical shifts, coupling constants, and integrations with the known molecular structure.
Expected ¹H NMR Spectral Data (Representative)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Aromatic protons ortho to carbonyl |
| ~7.4-7.5 | m | 1H | Aromatic proton para to carbonyl |
| ~7.2-7.3 | m | 1H | Aromatic proton meta to carbonyl |
| ~3.5-3.6 | m | 1H | CH proton at piperidine C4 |
| ~3.1-3.2 | m | 2H | Equatorial protons at piperidine C2, C6 |
| ~2.8-2.9 | m | 2H | Axial protons at piperidine C2, C6 |
| ~1.8-2.0 | m | 4H | Protons at piperidine C3, C5 |
| ~1.6 | br s | 1H | NH proton of piperidine |
Expected ¹³C NMR Spectral Data (Representative)
| Chemical Shift (ppm) | Assignment |
| ~202 | Carbonyl carbon (C=O) |
| ~163 (d) | Aromatic carbon attached to fluorine |
| ~138 (d) | Aromatic quaternary carbon |
| ~130 (d) | Aromatic CH |
| ~123 (d) | Aromatic CH |
| ~119 (d) | Aromatic CH |
| ~115 (d) | Aromatic CH |
| ~45 | Piperidine C2, C6 |
| ~43 | Piperidine C4 |
| ~29 | Piperidine C3, C5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in positive ion mode.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and correlate it with the calculated exact mass. Analyze the fragmentation pattern for characteristic losses.
Expected Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 208.1132 | ~208.1 |
The fragmentation pattern in MS/MS would likely involve cleavage of the bond between the carbonyl group and the piperidine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the reference standard or analyze the neat solid using an attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (piperidine) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (ketone) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-F stretch (aromatic) |
Purity and Impurity Profiling
A critical aspect of reference standard validation is the determination of its purity and the identification and quantification of any impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
HPLC Method for Purity Determination
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) is recommended to ensure separation of potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the fluorobenzoyl chromophore has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration.
Validation of the HPLC Method
The developed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Potential Impurities
The impurity profile of a reference standard is often linked to its synthetic route. Potential impurities in this compound could include:
-
Starting materials: Unreacted 3-fluorobenzoyl chloride or piperidine derivatives.
-
Reaction by-products: Isomers (e.g., 2-fluoro or 4-fluoro analogues), or products of side reactions.
-
Degradation products: Products of hydrolysis, oxidation, or photolysis.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and polymorphic form of the reference standard.
Experimental Protocol: TGA and DSC
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the reference standard into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition point.
-
DSC Method: Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min) through its melting transition.
-
Data Analysis:
-
TGA: Determine the onset of decomposition and any weight loss steps.
-
DSC: Determine the melting point (onset and peak) and enthalpy of fusion. The shape of the melting endotherm can provide information about purity.
-
Expected Thermal Properties
-
TGA: The compound is expected to be thermally stable up to a certain temperature, after which a sharp weight loss corresponding to decomposition will be observed.
-
DSC: A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. A broad melting range could indicate the presence of impurities.
Comparison with Alternatives
Comparison of Analytical Techniques
| Technique | Application | Advantages | Disadvantages |
| HPLC-UV | Purity determination and assay | Robust, reproducible, widely available, good for quantitative analysis. | May require derivatization for compounds without a chromophore; lower sensitivity than MS. |
| GC-MS | Purity determination, identification of volatile impurities | High separation efficiency, provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| LC-MS | Impurity identification, trace analysis | High sensitivity and selectivity, provides molecular weight and structural information. | More complex instrumentation and higher cost compared to HPLC-UV. |
| qNMR | Quantitative assay | Highly accurate and precise, does not require a reference standard of the same compound. | Requires a high-field NMR spectrometer and a certified quantitative internal standard. |
Alternative Reference Standards
-
Isotopically Labeled Standard: A this compound standard containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be used as an internal standard in mass spectrometry-based assays for highly accurate quantification.
-
Positional Isomer: The 4-(4-Fluorobenzoyl)piperidine isomer could be used as a resolution standard in chromatographic methods to ensure the specificity of the analytical procedure.
Visualization of Workflows
Caption: Workflow for the characterization of a reference standard.
Caption: Decision-making for analytical technique selection.
Conclusion
The comprehensive characterization and validation of a this compound reference standard is a multi-faceted process that requires a combination of orthogonal analytical techniques. By following a structured approach grounded in scientific principles and regulatory guidelines, researchers and drug developers can ensure the integrity of their analytical data and the quality of their final products. This guide provides a robust framework for establishing a well-characterized reference standard, thereby supporting the development of safe and effective pharmaceuticals.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(3-Fluorobenzoyl)piperidine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling chemical reagents responsibly is paramount, not only for regulatory compliance but for the safety of your team and the integrity of our environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(3-Fluorobenzoyl)piperidine, grounded in established safety protocols and regulatory standards. We will move beyond simple instructions to explain the rationale behind each step, ensuring a deep and practical understanding of safe laboratory practices.
Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for this compound may be limited, its structural analogues and chemical class provide a strong basis for hazard assessment.
This compound belongs to the family of halogenated organic compounds and contains a piperidine moiety. Safety Data Sheets (SDS) for closely related compounds, such as 4-(4-Fluorobenzoyl)piperidine and its hydrochloride salt, classify them as hazardous.[1][2] The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
The piperidine structure itself is a flammable liquid and can cause severe skin burns and eye damage.[4] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Core Principles for Halogenated Waste Management
The presence of a fluorine atom classifies this compound as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway. Improper management of halogenated waste can lead to environmental persistence and increased disposal costs.[5][6]
The following principles are foundational:
-
Waste Segregation: This is the cornerstone of responsible chemical waste management. Halogenated solvent waste must never be mixed with non-halogenated organic waste.[5][7][8] Co-mingling these waste streams complicates the disposal process, often increasing costs threefold, as mixed waste must be treated via more rigorous methods.[6]
-
Accurate Labeling: Every waste container must be clearly and accurately labeled the moment the first drop of waste is added.[5][9] This practice is a legal requirement and is critical for the safety of all personnel who may handle the container.
-
Container Integrity: Waste must be stored in containers that are chemically compatible and can be sealed tightly to be both "vapor tight" and "spill proof."[9]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and disposing of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the chemical hazard.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear impervious, flame-retardant protective clothing.[3] A standard lab coat is a minimum requirement.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Always consult the glove manufacturer's specifications for compatibility with halogenated organic compounds.[6]
-
Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within an operating chemical fume hood.[6][10] If exposure limits are at risk of being exceeded, a full-face respirator may be necessary.[3]
Step 2: Waste Segregation and Collection
All waste streams must be segregated at the point of generation.
-
Designate a Halogenated Waste Container: Establish a dedicated container specifically for halogenated organic waste. This container should be separate from those used for non-halogenated solvents, aqueous waste, or solid waste.[7][8]
-
Collect Waste:
-
Pure Compound/Residues: If disposing of unused or expired this compound, it can be added directly to the halogenated waste container. If it is in its original container, the original label is sufficient, but it should be marked as "Waste."[9]
-
Contaminated Solvents: Solutions containing this compound (e.g., from a reaction workup or chromatography) should be collected in the designated halogenated waste container.
-
Contaminated Solids: Items such as used silica gel, contaminated filter paper, or paper towels used for cleanup should be collected in a separate, clearly labeled solid hazardous waste container. Do not mix solid and liquid waste.
-
Step 3: Container Selection and Labeling
Proper containment and communication of hazards are critical.
-
Select a Compatible Container: Use containers made of materials compatible with halogenated organics, such as glass or high-density polyethylene (HDPE). The container must have a tightly fitting screw cap.[7][9]
-
Affix a Hazardous Waste Tag: As soon as the container is designated for waste collection, affix your institution's official "Hazardous Waste" tag.[5][6]
-
Complete the Label: Fill out the tag completely and legibly.[7] This must include:
Step 4: Storage of Waste
Waste containers must be stored safely pending pickup.
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be in a well-ventilated location, away from heat or ignition sources.[8]
-
Secondary Containment: Place the container in a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[6][8]
-
Keep Closed: The container must remain tightly closed at all times, except when actively adding waste.[6][9] Leaving a funnel in the opening is a common but dangerous violation.
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill containers. A good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[8]
-
Request Pickup: Once the container is full or has been stored for a designated period (typically 3 months), contact your institution's Environmental Health and Safety (EHS) office to request a waste collection.[6][8]
-
Professional Disposal: The EHS department will arrange for the waste to be transported to a licensed treatment, storage, and disposal facility (TSDF). The final disposal will be conducted in accordance with all local, state, and federal regulations, which typically involves high-temperature incineration for halogenated organic compounds.[2][3]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For minor spills, trained laboratory personnel may proceed with cleanup. For major spills, contact your institution's emergency response team or EHS immediately.[6]
-
Contain and Clean:
-
Wear the full PPE described in Step 1.
-
Contain the leak and absorb the spill using an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[6][10]
-
Carefully sweep or shovel the absorbed material into a compatible, sealable container for disposal.[1][10]
-
Label the container as "Hazardous Waste" with a full description of the contents and request a pickup from EHS.[6]
-
-
Decontaminate: Clean the spill area thoroughly.
Summary and Key Information
This table provides a quick reference for the essential disposal information for this compound.
| Parameter | Guideline | Rationale & Reference |
| Chemical Class | Halogenated Organic Compound | Contains a fluorine atom, dictating the disposal pathway.[5][6] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Based on data from structural analogues.[1][2][3] |
| Waste Code | Varies by jurisdiction; consult EHS. | Will be classified as a hazardous waste due to its characteristics. |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | To prevent skin, eye, and respiratory exposure.[3] |
| Waste Segregation | MANDATORY . Keep separate from non-halogenated waste. | Prevents complex and costly disposal procedures.[5][6][7][8] |
| Container Type | Tightly-sealed, compatible container (e.g., glass, HDPE). | To ensure safe containment and prevent leaks or vapor release.[7][9] |
| Labeling | "Hazardous Waste" tag with full chemical names and percentages. | Ensures regulatory compliance and safety for all handlers.[6][7][9] |
| Disposal Method | Via licensed professional waste disposal service (contact EHS). | Ensures compliance with EPA and local environmental regulations.[2][3] |
| Spill Cleanup | Use inert absorbent material; collect in a sealed container. | To safely contain and manage accidental releases.[6][10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Fluorobenzoyl)piperidine
Foreword: This document provides essential guidance on the safe handling of 4-(3-Fluorobenzoyl)piperidine. As no comprehensive Safety Data Sheet (SDS) is available for this specific chemical entity, the following protocols are synthesized from the known hazards of its parent structure, piperidine, and closely related analogues like 4-(4-Fluorobenzoyl)piperidine.[1] This guide is grounded in a conservative, safety-first principle, assuming the compound may share the hazardous properties of its structural relatives. All procedures must be conducted in alignment with your institution's Environmental Health and Safety (EHS) policies.
Hazard Analysis: Understanding the Risk Profile
To select appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. Our analysis is based on the piperidine moiety and the fluorobenzoyl group.
-
Piperidine Core: The piperidine ring is the primary source of concern. Piperidine itself is a highly flammable liquid and vapor.[2] It is classified as toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2][3] Crucially, it is known to cause severe skin burns and serious eye damage.[2][3]
-
Fluorobenzoyl Group: The addition of a fluorobenzoyl group may modify the chemical's properties. Analogous compounds, such as 4-(4-Fluorobenzoyl)piperidine hydrochloride, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] During thermal decomposition, fluorinated organic compounds can also release highly toxic gases such as hydrogen fluoride.
Given this profile, this compound must be handled as a substance that is potentially corrosive, toxic, and irritating.
Core Protective Measures: Your Primary Defense
The foundation of safety lies in a multi-layered PPE strategy, supplemented by non-negotiable engineering controls. All handling of this compound, especially when in solid/powder form or when creating solutions, must occur within a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.[7]
Hand Protection: The Critical Barrier
Direct skin contact is a primary route of exposure, and piperidine derivatives can be toxic upon contact.[2][3] Therefore, robust hand protection is mandatory.
-
Recommended Glove Material: Select gloves resistant to the chemical class. Butyl rubber or nitrile rubber gloves are recommended for handling piperidine.[2] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Glove Thickness: A minimum thickness of 0.2 mm is advised for incidental contact. For extended handling or immersion, heavier-duty gloves are required.
-
Protocol:
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given the severe eye damage potential of the piperidine base, comprehensive eye and face protection is non-negotiable.[2][11]
-
Minimum Requirement: Indirect-vent, impact- and splash-resistant safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[11][12]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or reacting under pressure), a full-face shield must be worn in addition to safety goggles.[11]
Skin and Body Protection: Preventing Dermal Absorption
Protecting exposed skin is crucial to prevent both localized corrosive damage and systemic toxicity.
-
Laboratory Coat: A clean, buttoned, flame-retardant lab coat is the minimum requirement.
-
Chemical Apron: For procedures involving larger quantities (>100 mL), a chemically resistant apron should be worn over the lab coat.
-
Clothing: Wear long pants and closed-toe, chemically resistant footwear.[2] Antistatic clothes and footwear are recommended due to the flammability risk associated with the piperidine base.[2]
-
Contamination: Immediately remove any clothing that becomes contaminated and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]
Respiratory Protection: A Necessary Precaution
While a chemical fume hood is the primary engineering control for inhalation hazards, respiratory protection may be necessary in specific situations.[7]
-
When Required:
-
When handling the solid powder outside of a fume hood (not recommended).
-
During a large spill or system failure where airborne concentrations may exceed exposure limits.
-
When cleaning up spills where dust or vapors may be generated.
-
-
Type of Respirator: If required, use a NIOSH/MSHA-approved full-face respirator with cartridges appropriate for organic vapors and particulates.[7][12] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal workflows.
Data Summary Table: At-a-Glance Safety Profile
| Hazard Category | Primary Risk | Engineering Controls | Required Personal Protective Equipment |
| Toxicity | Harmful/Toxic via inhalation, dermal contact, and ingestion.[2] | Chemical Fume Hood | Double Nitrile/Butyl Gloves, Lab Coat, Goggles/Face Shield, Respirator (if needed) |
| Corrosivity | Causes severe skin burns and eye damage.[2][3] | Chemical Fume Hood, Safety Shower, Eyewash Station | Double Nitrile/Butyl Gloves, Chemical Apron, Goggles & Face Shield |
| Irritation | Causes skin, eye, and respiratory irritation.[4][5] | Chemical Fume Hood | Double Nitrile/Butyl Gloves, Lab Coat, Goggles |
| Flammability | Potential for flammable vapors.[2][7] | Grounding/Bonding of containers, Use of non-sparking tools.[2][7] | Flame-Retardant Lab Coat, Antistatic Footwear |
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.
-
Weighing (Solid): Conduct all weighing of the solid powder within the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Transfer: Use spark-proof tools for transfers.[7] When transferring liquids, ground and bond the receiving container to prevent static discharge.[2][8]
-
Post-Handling: Thoroughly decontaminate the work area. Wash hands and any exposed skin immediately after the procedure.[4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area designated for toxic and corrosive materials.[8][10][13] Keep it away from strong oxidizing agents, acids, and bases.[4]
Spill Management Workflow
In the event of a spill, a calm and procedural response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.
-
Containment: Ensure the waste container is compatible with the chemical and stored in a secondary containment bin.
-
Disposal: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[12][14] Do not pour this chemical down the drain.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. nj.gov [nj.gov]
- 12. echemi.com [echemi.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
